The Strategic Application of 2-(2-Aminoethoxy)acetic Acid Hydrochloride in Bioconjugation and Drug Design
As modern therapeutics shift toward highly engineered modalities—such as Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and macrocyclic peptides—the selection of spacer molecules dictates both...
Author: BenchChem Technical Support Team. Date: March 2026
As modern therapeutics shift toward highly engineered modalities—such as Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), and macrocyclic peptides—the selection of spacer molecules dictates both the synthetic feasibility and the pharmacokinetic viability of the final construct. 2-(2-Aminoethoxy)acetic acid hydrochloride (often referred to as AEEA, mini-PEG, or Amino-PEG1-acid HCl salt) has emerged as a critical heterobifunctional linker in this domain[1].
This technical whitepaper provides an in-depth analysis of its chemical structure, mechanistic utility, and field-proven experimental protocols for researchers and drug development professionals.
Physicochemical Profiling and Structural Causality
2-(2-Aminoethoxy)acetic acid hydrochloride is a short, hydrophilic PEG1 linker containing an amino group and a terminal carboxylic acid[2].
Quantitative Data Summary
To facilitate experimental planning, the core physicochemical properties of the compound are summarized below:
A common question in assay design is why this linker is predominantly supplied and stored as a hydrochloride (HCl) salt rather than a free base. The causality is rooted in molecular stability. The free base form contains both a nucleophilic primary amine and an electrophilic carboxylic acid. If left unprotected, these groups can undergo spontaneous intermolecular condensation (forming polyamides) or intramolecular lactamization during storage. The HCl salt protonates the primary amine (
), rendering it non-nucleophilic and ensuring long-term shelf stability[2].
The Hydrophilic Advantage
Unlike simple alkyl spacers (e.g.,
-aminobutyric acid), AEEA incorporates an ether oxygen. This single substitution fundamentally alters the molecule's hydration dynamics. The ether oxygen acts as a hydrogen-bond acceptor, significantly increasing aqueous solubility and preventing the hydrophobic aggregation often observed when conjugating lipophilic payloads to monoclonal antibodies or peptide scaffolds[3].
Structural domains of AEEA and their functional roles in bioconjugation.
Mechanistic Role in Advanced Therapeutics
The dual reactivity of AEEA allows it to serve as a highly efficient bridge in complex molecular architectures:
Peptide Synthesis and Modification: In solid-phase peptide synthesis (SPPS), incorporating AEEA (often as Fmoc-AEEA-OH) modulates the selectivity and reduces the cytotoxicity of membrane-active cyclic peptides by tuning the cationic-to-hydrophobic ratio without adding steric bulk[3].
Antibody Mimetics and Scaffolds: The linker is utilized to distance single-chain variable fragments (scFv) or diabodies from effector molecules, enabling the scaffold to fold correctly and maintain high-affinity antigen binding[4].
PROTAC Engineering: The short PEG1 length is ideal for synthesizing PROTACs where a highly rigid, short distance is required between the E3 ligase ligand and the protein-of-interest (POI) ligand to induce a stable ternary complex.
To ensure reproducibility, the following protocol details the solution-phase conjugation of a hydrophobic payload to a monoclonal antibody (mAb) using AEEA. This workflow is designed as a self-validating system , meaning each critical phase includes an analytical checkpoint to confirm success before proceeding.
Objective: Attach an NHS-activated payload to the amine terminus of AEEA.
Reagent Preparation: Dissolve 10 mg of 2-(2-Aminoethoxy)acetic acid HCl in 500 µL of anhydrous N,N-Dimethylformamide (DMF)[2].
Amine Liberation (Causality): Add 2.5 molar equivalents of N,N-Diisopropylethylamine (DIPEA). Why? DIPEA acts as a non-nucleophilic base to neutralize the HCl salt, deprotonating the
to a reactive without interfering with subsequent NHS-ester chemistry.
Coupling: Add 1.0 molar equivalent of the NHS-activated payload. Stir at room temperature for 2 hours.
Validation Checkpoint A (LC-MS): Analyze an aliquot via Liquid Chromatography-Mass Spectrometry. Self-Validation: The reaction is deemed successful only when the payload-NHS peak disappears and a new peak corresponding to [Payload Mass + 118 Da] emerges, confirming amide bond formation.
Phase 2: Protein Conjugation (Carboxyl Reactivity)
Objective: Conjugate the resulting Payload-PEG1-COOH to the target mAb.
Carboxyl Activation: Isolate the intermediate. Dissolve it in Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0). Add 10 equivalents of EDC and 20 equivalents of Sulfo-NHS. Why pH 6.0? EDC-mediated carbodiimide activation is highly efficient at slightly acidic pH, which prevents the rapid, unproductive hydrolysis of the O-acylisourea intermediate.
Conjugation: After 15 minutes, quench excess EDC with 2-mercaptoethanol. Add the activated Payload-PEG1-NHS to the target mAb suspended in Conjugation Buffer (PBS, pH 7.4). Why pH 7.4? At this physiological pH, the primary amines on the mAb's surface lysine residues are sufficiently deprotonated to maximize their nucleophilic attack on the NHS ester.
Validation Checkpoint B (MALDI-TOF): Purify the bioconjugate via Size Exclusion Chromatography (SEC). Analyze the fractions using MALDI-TOF MS. Self-Validation: Calculate the Drug-to-Antibody Ratio (DAR) by measuring the mass shift of the intact antibody. A shift corresponding to multiples of the payload-linker mass validates the conjugation efficiency.
Self-validating experimental workflow for AEEA-mediated payload conjugation.
ACS Publications. "Selectivity Modulation of Small Cationic Membrane-Active Cyclic Peptides with Broad-Spectrum Activity against Bacteria and Fungi | Journal of Medicinal Chemistry". acs.org.
Google Patents. "( 12 ) United States Patent - Googleapis.com". googleapis.com.
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-(2-Aminoethoxy)acetic acid HCl in Advanced Bioconjugation
As a Senior Application Scientist specializing in bioconjugation and medicinal chemistry, I frequently guide research teams through the structural optimization of targeted therapeutics. When engineering Proteolysis Targe...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist specializing in bioconjugation and medicinal chemistry, I frequently guide research teams through the structural optimization of targeted therapeutics. When engineering Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), or complex synthetic peptides, the selection of the linker is just as critical as the warhead itself.
This whitepaper provides an in-depth technical analysis of 2-(2-Aminoethoxy)acetic acid hydrochloride , a highly versatile heterobifunctional mini-PEG linker. Below, we will deconstruct its physicochemical parameters, explore the causality behind its structural advantages, and outline a self-validating protocol for its integration into drug discovery workflows.
Quantitative Physicochemical Profiling
Before deploying any linker in a synthetic workflow, establishing absolute clarity on its molecular parameters is mandatory. The hydrochloride salt form of 2-(2-Aminoethoxy)acetic acid is the industry standard due to its enhanced stability.
Parameter
Specification
Chemical Name
2-(2-Aminoethoxy)acetic acid hydrochloride
Common Synonyms
Amino-PEG1-acid HCl, mini-PEG linker
CAS Registry Number
81142-16-7
Empirical Formula
C₄H₉NO₃ · HCl
Molecular Weight (Salt)
155.58 g/mol
Molecular Weight (Free Base)
119.12 g/mol
Structural Class
Heterobifunctional PEG Linker
Appearance
White to off-white crystalline powder
Data supported by analytical standards from 1 [1].
Structural Causality in Drug Design (The "Why")
In experimental design, we do not select reagents arbitrarily. Every structural feature of 2-(2-Aminoethoxy)acetic acid HCl serves a specific, causal purpose in bioconjugation:
The Ether Oxygen (PEGylation Effect): Unlike purely aliphatic linkers (e.g.,
-aminobutyric acid), the introduction of the ethoxy ether oxygen acts as a potent hydrogen bond acceptor. In Solid-Phase Peptide Synthesis (SPPS), this disrupts the formation of inter-chain -sheets, preventing on-resin aggregation and increasing coupling yields. In PROTACs, it increases the Topological Polar Surface Area (TPSA), counteracting the extreme lipophilicity of typical E3 ligase ligands and warheads (2 [2]).
The Hydrochloride Salt Form: Short-chain amino acids with free primary amines and carboxylic acids are highly prone to intramolecular cyclization (lactamization) or spontaneous intermolecular polymerization. By supplying the molecule as an HCl salt, the primary amine is protonated (
). This eliminates its nucleophilicity during storage, ensuring long-term shelf stability and preventing degradation.
Minimal Spatial Spacer: The single PEG unit provides a highly constrained spatial distance (approximately 5-6 Å). This is critical when engineering ternary complexes where the E3 ligase and target protein must be brought into immediate proximity without excessive entropic penalties.
To ensure scientific integrity, every protocol must be a self-validating system . The following methodology details the coupling of 2-(2-Aminoethoxy)acetic acid HCl to a target scaffold (e.g., a PROTAC warhead), complete with built-in analytical checkpoints.
Reagent Solubilization: Dissolve the Target Carboxylic Acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (0.1 M concentration) under an inert nitrogen atmosphere.
Activation: Add 1.0 eq of DIPEA to the mixture. Stir for 5 minutes at room temperature to allow the formation of the active OAT ester.
Linker Neutralization (Critical Causality Step): In a separate vial, dissolve 2-(2-Aminoethoxy)acetic acid HCl (1.2 eq) in DMF. Add 2.0 eq of DIPEA.
Why? The HCl salt must be neutralized to liberate the free amine (
). Without this step, the protonated amine () cannot act as a nucleophile, and the coupling will fail.
Coupling: Transfer the neutralized linker solution dropwise into the activated target scaffold mixture. Stir at room temperature for 2 hours.
Self-Validation Checkpoint (LC-MS): Aliquot 5 µL of the reaction mixture, dilute with 95 µL of Methanol, and inject into the LC-MS.
Validation Logic: You must observe the depletion of the starting material mass. The successful product will exhibit a mass shift of exactly +101.1 Da relative to your target scaffold (
). If the mass shift is not observed, verify the pH of the reaction (must be >8) to ensure complete neutralization of the HCl salt.
Workflow Visualization
The following diagram maps the logical progression of the bioconjugation workflow, highlighting the transition from the stable HCl salt to the validated intermediate.
Workflow of 2-(2-Aminoethoxy)acetic acid HCl bioconjugation and LC-MS validation.
physical properties of 2-(2-Aminoethoxy)acetic acid hydrochloride salt
An In-Depth Technical Guide to the Physical Properties of 2-(2-Aminoethoxy)acetic acid Hydrochloride Salt Introduction 2-(2-Aminoethoxy)acetic acid hydrochloride, often abbreviated as AEEA-OH·HCl, is a bifunctional molec...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Physical Properties of 2-(2-Aminoethoxy)acetic acid Hydrochloride Salt
Introduction
2-(2-Aminoethoxy)acetic acid hydrochloride, often abbreviated as AEEA-OH·HCl, is a bifunctional molecule featuring a terminal primary amine and a carboxylic acid, connected by a short polyethylene glycol (PEG) linker. This unique structure imparts desirable properties such as enhanced aqueous solubility and biocompatibility, making it a valuable building block in biomedical and pharmaceutical research.[1] Its applications are diverse, ranging from its use in the synthesis of peptide nucleic acids (PNAs) for genetic diagnostics to its role as a versatile linker in the development of antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras).[1][2][3]
This guide serves as a technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the core physical properties of 2-(2-Aminoethoxy)acetic acid hydrochloride. We will delve into its chemical identity, structural characteristics, macroscopic and thermal properties, spectroscopic profile, and behavior in solution. The experimental protocols and causality behind analytical choices are explained to provide field-proven insights, ensuring both technical accuracy and practical utility.
Chemical Identity and Molecular Structure
A precise understanding of the molecule's identity and structure is the foundation for all subsequent analysis and application.
Table 1: Core Identifiers for 2-(2-Aminoethoxy)acetic acid Hydrochloride
The molecular architecture consists of a central acetic acid group, two hydrophilic ethoxy units, and a terminal primary amine. In the hydrochloride salt form, the primary amine is protonated to an ammonium chloride salt, which significantly enhances the compound's stability and solubility in polar solvents compared to its free base form.[1] This structure possesses three hydrogen bond donor sites and five acceptor sites, contributing to its interaction with aqueous media.[1]
Caption: Chemical structure of 2-(2-Aminoethoxy)acetic acid hydrochloride.
Macroscopic and Thermal Properties
These properties are the first line of assessment for material purity, handling, and formulation development.
Appearance
At ambient temperature, the compound is a white to off-white crystalline powder.[1][] The color and crystalline nature are preliminary indicators of purity, with significant deviations suggesting the presence of impurities or degradation.
Melting Point
The melting point is a critical parameter for assessing purity. For the related free acid, 2-(2-(2-Aminoethoxy)ethoxy)acetic acid (CAS 134978-97-5), a melting range of 124.0 to 128.0 °C has been reported.[2][] Data for the hydrochloride salt is not consistently published, which is common for hygroscopic salts that may decompose or melt over a broad range.
Solubility
The presence of ether linkages from the PEG spacer, along with the terminal ammonium and carboxyl groups, makes the compound soluble in polar solvents.[1] The hydrochloride salt form further enhances its solubility in aqueous solutions.
🔬 Experimental Protocol: Determination of Aqueous Solubility (Visual Method)
This protocol provides a straightforward, semi-quantitative method for estimating solubility, which is often sufficient for planning laboratory-scale reactions.
Preparation: Add 1.0 mL of deionized water to a clear glass vial at a controlled temperature (e.g., 25 °C).
Titration: Add a pre-weighed aliquot (e.g., 1 mg) of 2-(2-Aminoethoxy)acetic acid hydrochloride to the vial.
Dissolution: Vigorously stir or vortex the mixture for 2-3 minutes.
Observation: Visually inspect the solution against a dark background for any undissolved particles.
Iteration: If the solid dissolves completely, repeat steps 2-4, adding incremental amounts of the compound until a saturated solution (persistent solid) is achieved.
Calculation: The solubility is calculated in mg/mL based on the total mass of compound added before saturation is reached.
Spectroscopic and Spectrometric Characterization
Spectroscopic analysis provides an unambiguous confirmation of the molecular structure and is essential for quality control.
Caption: Workflow for the physicochemical characterization of AEEA-OH·HCl.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and reliable technique for identifying the key functional groups within the molecule. The infrared spectrum provides a molecular fingerprint.
O-H Stretch (Carboxylic Acid): A very broad band is expected from ~2500-3300 cm⁻¹.
N-H Stretch (Ammonium Salt): A broad absorption pattern is expected in the region of 3300-3500 cm⁻¹.[1]
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is expected around 1700-1730 cm⁻¹.
C-O Stretch (Ethers & Carboxylic Acid): Strong bands are expected in the 1050-1250 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are paramount for elucidating the precise atomic connectivity of the molecule. While specific spectra from vendors should always be consulted for definitive analysis, the expected chemical shifts based on the structure are as follows:
¹H NMR: Protons adjacent to the ammonium group (-CH₂-NH₃⁺) would appear downfield (~3.2 ppm), while those adjacent to the ether oxygens (-O-CH₂-CH₂-O-) would be in the ~3.7 ppm region. The methylene protons adjacent to the carbonyl group (-O-CH₂-COOH) would be the most deshielded, appearing around ~4.1 ppm.
¹³C NMR: The carbonyl carbon (-COOH) would be the most downfield signal (~175 ppm). The carbons of the PEG-like linker would resonate in the ~60-70 ppm range, with the carbon adjacent to the ammonium group appearing further upfield (~40 ppm).
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. Using a technique like Electrospray Ionization (ESI), the molecule would typically be observed in its positive ion mode as the free amine after the loss of HCl. The expected monoisotopic mass for the free acid (C₆H₁₃NO₄) is 163.08 Da.[7]
Physicochemical Properties in Solution
pKa (Acid Dissociation Constant)
The pKa values of the carboxylic acid and the ammonium group are critical for predicting the molecule's charge state at a given pH, which directly influences its reactivity, solubility, and biological interactions.
Carboxylic Acid (COOH): The pKa is predicted to be approximately 3.37.[1] Below this pH, the group is predominantly neutral (-COOH), while above it, it is deprotonated and negatively charged (-COO⁻).
Ammonium (NH₃⁺): The pKa is predicted to be approximately 8.91.[1] Below this pH, the group is protonated and positively charged (-NH₃⁺), making it an unreactive spectator in nucleophilic reactions. Above this pH, it is deprotonated to the neutral primary amine (-NH₂), which is a reactive nucleophile essential for forming amide bonds.
🔬 Experimental Protocol: pKa Determination by Potentiometric Titration
This method provides an accurate determination of the pKa values by monitoring pH changes during titration with a strong base.
System Setup: Calibrate a pH meter using at least two standard buffers (e.g., pH 4.01, 7.00, 10.01).
Sample Preparation: Accurately weigh and dissolve a known amount of 2-(2-Aminoethoxy)acetic acid hydrochloride in a specific volume of deionized, degassed water (to prevent CO₂ interference).
Titration: Place the pH probe and a magnetic stir bar into the sample solution. Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments using a burette.
Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.
Analysis: Plot the pH versus the volume of NaOH added. The pKa values correspond to the pH at the half-equivalence points. The first half-equivalence point will correspond to the carboxylic acid, and the second will correspond to the ammonium group. The equivalence points are identified as the points of maximum slope on the titration curve (or the peaks in the first derivative plot).
Handling, Storage, and Stability
Proper handling and storage are crucial to maintain the integrity and purity of the compound.
Storage Conditions: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[8] Several suppliers recommend storage in an inert atmosphere at room temperature, while others suggest storage in a freezer at -20°C for long-term stability.[][9] For maximum shelf-life, storage at -20°C under an inert atmosphere (e.g., argon or nitrogen) is the most prudent approach.
Safety and Handling: 2-(2-Aminoethoxy)acetic acid hydrochloride is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[10] Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn.[8][10] All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.[8]
Conclusion
2-(2-Aminoethoxy)acetic acid hydrochloride is a foundational reagent in modern bioconjugation and medicinal chemistry. Its physical properties—a white crystalline solid with good polar solvent solubility, and distinct acidic and basic functional groups—are direct consequences of its molecular structure. A thorough understanding and verification of these properties through the analytical techniques outlined in this guide are essential for its successful application in research and development. The spectroscopic and physicochemical data not only confirm the material's identity and purity but also provide the critical parameters needed to design and control subsequent chemical transformations, ensuring reproducible and reliable outcomes in the synthesis of complex biomolecules.
References
Smolecule. (2023, August 15). Buy 2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride | 134979-01-4. Link
PubChem. 2-(2-aminoethoxy)acetic Acid. National Center for Biotechnology Information. Link
Sigma-Aldrich. 2-(2-(2-Aminoethoxy)ethoxy)acetic acid HCl | 134979-01-4. Link
BOC Sciences. CAS 134978-97-5 (2-(2-(2-Aminoethoxy)ethoxy)acetic acid).
CymitQuimica. (2024, November 1). SAFETY DATA SHEET: 2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride. Link
BroadPharm. 2-(2-Aminoethoxy)acetic acid, HCl salt, 81142-16-7. Link
ECHEMI. 2-(2-(2-Aminoethoxy)ethoxy)acetic acid SDS, 134978-97-5 Safety Data Sheets. Link
ChemicalBook. (2025, September 9). 2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride (CAS 134979-01-4). Link
Fluorochem. 2-(2-(2-Aminoethoxy)ethoxy)acetic acid hydrochloride (CAS 134979-01-4). Link
2-(2-Aminoethoxy)acetic acid hydrochloride (CAS 81142-16-7): A Foundational Heterobifunctional Linker in Targeted Protein Degradation and Bioconjugation
The Architecture of Short-Chain Heterobifunctional Linkers In the rapidly evolving fields of Targeted Protein Degradation (TPD) and Antibody-Drug Conjugates (ADCs), the spatial geometry and physico-chemical properties of...
Author: BenchChem Technical Support Team. Date: March 2026
The Architecture of Short-Chain Heterobifunctional Linkers
In the rapidly evolving fields of Targeted Protein Degradation (TPD) and Antibody-Drug Conjugates (ADCs), the spatial geometry and physico-chemical properties of the linker are just as critical as the pharmacophores they connect. 2-(2-Aminoethoxy)acetic acid hydrochloride (CAS: 81142-16-7) is a premier "PEG1" heterobifunctional linker[1]. Featuring a primary amine and a carboxylic acid separated by a single ether linkage, it provides an ultra-short, hydrophilic bridge essential for synthesizing Proteolysis Targeting Chimeras (PROTACs) and complex bioconjugates[2].
This whitepaper dissects the structural causality, mechanistic utility, and validated synthetic workflows associated with this foundational molecule.
Physico-Chemical Profiling & Structural Causality
Understanding the physical state of a linker is paramount for reproducible synthesis. The compound is universally supplied as a hydrochloride salt rather than a free base[1].
The Causality of the Hydrochloride Salt:
In its neutral free-base form, 2-(2-aminoethoxy)acetic acid exists as a zwitterion. Short-chain zwitterionic amino acids are highly hygroscopic and thermodynamically driven to undergo intermolecular condensation (forming linear polyamides) or intramolecular cyclization (forming morpholin-2-one derivatives) over time. By supplying the molecule as a hydrochloride salt, the primary amine is fully protonated (
), neutralizing its nucleophilicity. This structural intervention ensures the molecule remains a stable, free-flowing crystalline solid with an extended shelf life, only becoming reactive when intentionally neutralized by a non-nucleophilic base (e.g., DIPEA) in situ[3].
Table 1: Quantitative Identifiers and Physico-Chemical Data
Parameter
Value
Chemical Name
2-(2-Aminoethoxy)acetic acid hydrochloride
CAS Registry Number
81142-16-7
Molecular Formula
(or )
Molecular Weight
155.58 g/mol (Salt) / 119.12 g/mol (Free Base)
SMILES
C(COCC(=O)O)N.Cl
InChIKey
IVTUZBXDJSWUTI-UHFFFAOYSA-N
Appearance
White to off-white crystalline powder
(Data corroborated by authoritative chemical databases[1][3])
Mechanistic Role in PROTAC and ADC "Linkerology"
The selection of a PEG1 spacer over longer aliphatic chains (e.g., alkyl linkers) or extended PEG chains (e.g., PEG4 or PEG6) is a deliberate mechanistic choice in drug design.
Hydrophilic Shielding: The single ether oxygen provides a localized dipole that enhances aqueous solubility. Because many PROTAC warheads and E3 ligase ligands (such as thalidomide or VHL-binding derivatives) are highly lipophilic, the PEG1 backbone prevents compound aggregation and improves the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
Steric Distance and the Ternary Complex: PROTAC efficacy relies on the cooperative formation of a ternary complex (Protein of Interest – PROTAC – E3 Ligase). A PEG1 linker provides an ultra-short spatial distance (~5 Å). This rigid-like brevity prevents the linker from folding back on itself, ensuring the POI and E3 ligase are held in tight proximity, which is often required for efficient ubiquitin transfer.
Figure 1: Mechanistic signaling pathway of a PROTAC ternary complex utilizing a rigid PEG1 linker.
When utilizing an unprotected heterobifunctional linker like 2-(2-aminoethoxy)acetic acid hydrochloride, the order of operations is critical. If the linker's carboxylic acid is activated in the presence of its own neutralized amine, the molecule will rapidly self-polymerize.
To prevent this, the protocol below utilizes a reverse-addition strategy , where the carboxylic acid of the target warhead is activated before the linker is introduced[1].
Protocol: Sequential Amide Coupling (Warhead-COOH to Linker-NH2)
Causality of Reagents:
HATU is selected over EDC/NHS because it generates a highly reactive HOAt ester, which is superior for driving reactions with sterically hindered amines.
DIPEA (N,N-Diisopropylethylamine) is used because its bulky isopropyl groups make it non-nucleophilic, allowing it to neutralize the HCl salt of the linker without competing for the active ester.
Step-by-Step Methodology:
Warhead Activation: Dissolve the carboxylic acid-bearing warhead (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) under an inert atmosphere (N2 or Argon). Add DIPEA (2.0 eq) followed by HATU (1.1 eq). Stir at room temperature for 15–30 minutes to ensure complete formation of the active OAt ester.
Linker Neutralization & Addition: In a separate vial, suspend 2-(2-Aminoethoxy)acetic acid hydrochloride (1.2 eq) in DMF. Add DIPEA (1.2 eq) to deprotonate the hydrochloride salt, liberating the primary amine. Transfer this solution dropwise into the activated warhead mixture.
Coupling: Stir the combined mixture at room temperature for 2–4 hours. Because the linker's terminal carboxylic acid was never exposed to HATU, it remains completely intact, ensuring a clean mono-addition.
Quenching: Quench the reaction with a small volume of water and remove the DMF under reduced pressure.
Figure 2: Chemical synthesis workflow demonstrating the reverse-addition strategy to prevent linker self-polymerization.
Analytical Validation Strategies
To ensure the protocol acts as a self-validating system, the intermediate and final products must be rigorously analyzed to confirm that self-polymerization did not occur.
LC-MS (Liquid Chromatography-Mass Spectrometry): The reaction progress should be monitored via LC-MS. The target conjugate will display a mass corresponding to [Warhead Mass + 119.12 - 18 (H2O)] + H+. The absence of peaks at + 101 m/z increments confirms that oligomerization of the PEG1 linker was successfully avoided.
1H NMR (Nuclear Magnetic Resonance): Upon purification (typically via preparative reverse-phase HPLC), the 1H NMR spectrum (in DMSO-d6) will validate the structure. The key diagnostic peaks for the PEG1 linker integration include:
A distinct singlet at ~4.0 ppm corresponding to the isolated
protons.
Multiplets between 3.4 – 3.6 ppm corresponding to the ethylene glycol backbone (
).
An intact, broad exchangeable proton peak for the terminal carboxylic acid at ~12.5 ppm , proving the orthogonal functional group survived the coupling.
References
Angene International. "2-(2-Aminoethoxy)acetic acid hydrochloride(CAS# 81142-16-7)". Angene Chemical. Available at:[Link]
Mechanistic Stability and Solution Dynamics of Amino-PEG2-Acid Hydrochloride
Executive Summary Amino-PEG2-acid hydrochloride (CAS: 791028-27-8) is a heterobifunctional polyethylene glycol (PEG) derivative that serves as a foundational linker in the synthesis of antibody-drug conjugates (ADCs), PR...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Amino-PEG2-acid hydrochloride (CAS: 791028-27-8) is a heterobifunctional polyethylene glycol (PEG) derivative that serves as a foundational linker in the synthesis of antibody-drug conjugates (ADCs), PROTACs, and targeted nanotherapeutics[1]. While the PEG backbone is widely utilized for its hydrophilicity and biocompatibility, its thermodynamic and kinetic stability in solution is not absolute. This technical guide dissects the degradation pathways of amino-PEG2-acid hydrochloride and provides bioconjugation scientists with self-validating, mechanistically grounded protocols to ensure reagent integrity.
Molecular Architecture and Protective Mechanisms
The molecule consists of a short, hydrophilic PEG2 spacer flanked by a highly reactive primary amine and a terminal carboxylic acid[2]. Supplying this reagent as a hydrochloride salt (NH₂-PEG₂-COOH·HCl) is a deliberate structural choice designed to maximize shelf life[3].
Protonation of the primary amine to an ammonium cation (NH₃⁺) serves two critical functions:
Steric and Electronic Shielding: It renders the nitrogen lone pair unavailable, preventing premature nucleophilic attack and intermolecular condensation.
Enhanced Solubility: The salt form significantly improves the molecule's solubility profile in both aqueous buffers and polar aprotic solvents, facilitating uniform bioconjugation reactions[3].
Causative Factors of Degradation in Solution
When transitioned from a lyophilized powder to a solution state, amino-PEG2-acid hydrochloride becomes vulnerable to several environmental vectors:
Oxidative Chain Scission: The ether linkages within the PEG backbone are highly susceptible to auto-oxidation[4]. When exposed to dissolved oxygen, ambient light, or trace transition metals, reactive oxygen species (ROS) induce hydrogen abstraction from the α-carbon of the ether bond[4]. This process leads to polymer chain scission, generating low-molecular-weight impurities such as formaldehyde and formic acid[4].
pH-Induced Instability: At alkaline pH (>8.0), the protective hydrochloride salt is neutralized. The regeneration of the free primary amine accelerates nucleophilic degradation and unwanted side reactions before the intended coupling step.
Solvent Hygroscopicity: Dimethyl sulfoxide (DMSO) is the industry-standard solvent for preparing linker stock solutions. However, DMSO is intensely hygroscopic. Water ingress into the stock solution not only alters the effective concentration but can aggressively hydrolyze activated downstream intermediates (e.g., EDC/NHS esters) if the stock is used directly in coupling reactions[1].
Fig 1. Primary degradation pathways of Amino-PEG2-Acid HCl in solution.
Quantitative Stability Profiles
To maximize the functional half-life of amino-PEG2-acid hydrochloride, strict adherence to temperature and solvent guidelines is mandatory. The following table synthesizes empirical stability data across different storage states to guide laboratory handling[1].
Storage State / Solvent
Temperature
Maximum Shelf Life
Primary Degradation Risk
Solid Powder
-20°C
3 Years
Atmospheric moisture absorption
Solid Powder
4°C
2 Years
Slow atmospheric oxidation
Anhydrous DMSO Stock
-80°C
6 Months
Freeze-thaw precipitation
Anhydrous DMSO Stock
-20°C
1 Month
Hygroscopic water uptake
Aqueous Buffer (pH 7.4)
4°C
< 1 Week
Oxidation / Hydrolysis
Note: Once prepared in a solvent, the solution must be aliquoted to prevent product inactivation from repeated freeze-thaw cycles[1].
Self-Validating Experimental Protocols
The following methodologies are designed as self-validating systems. By integrating quality control (QC) directly into the preparation workflow, researchers can establish causality between their handling techniques and the success of downstream bioconjugations.
Protocol A: Preparation of 10 mM Anhydrous Stock Solution
Causality: Preparing stock solutions requires aggressive moisture mitigation. Condensation on cold powder introduces water, which degrades the reagent and severely diminishes downstream EDC/NHS coupling efficiency.
Thermal Equilibration: Remove the sealed vial of amino-PEG2-acid hydrochloride from -20°C storage. Allow it to equilibrate to room temperature (20–25°C) for at least 30 minutes in a desiccator.
Why: Prevents atmospheric moisture from condensing on the highly hygroscopic powder.
Solvent Addition: In a nitrogen-purged glove box or under a dry argon stream, add freshly opened, anhydrous DMSO (≥99.9%) to achieve a 10 mM concentration (e.g., 0.5643 mL DMSO per 1 mg of powder)[1].
Why: Old or improperly stored DMSO absorbs water, which negatively impacts product solubility and stability[1].
Dissolution: Vortex gently. If necessary, apply mild ultrasonic waves and warm the solution to a maximum of 60°C until fully dissolved[1].
Why: The HCl salt can exhibit delayed solubility kinetics in organic solvents compared to the free base.
Single-Use Aliquoting: Divide the solution into single-use aliquots (e.g., 50–100 µL) in sterile, amber microcentrifuge tubes.
Why: Amber tubes prevent photo-oxidation; aliquoting prevents repeated freeze-thaw cycles that physically shear the polymer and introduce moisture[1].
Cryogenic Storage: Flash-freeze the aliquots in liquid nitrogen and transfer them to -80°C for long-term storage (stable for up to 6 months)[1].
Protocol B: LC-MS Validation of Stock Integrity
Causality: Before committing expensive biological payloads (e.g., monoclonal antibodies) to a conjugation reaction, the structural integrity of the PEG linker must be verified to ensure the ether backbone is intact and the amine remains unreacted.
Preparation: Thaw a single aliquot of the 10 mM stock immediately prior to use.
Dilution: Dilute a 1 µL sample into 999 µL of LC-MS grade Water/Acetonitrile (50:50 v/v) containing 0.1% Formic Acid.
Analysis: Inject the sample onto a C18 reverse-phase column. Monitor the extracted ion chromatogram (EIC) for the exact mass of the free base. The theoretical exact mass is 177.1001 Da[2], making the expected protonated [M+H]⁺ ion 178.10 m/z .
Validation Gate:
Pass: A single sharp peak at 178.10 m/z accounting for >95% of the total ion current.
Fail: If significant peaks corresponding to +16 Da (oxidation) or lower molecular weight fragments (chain scission) are observed, discard the aliquot and prepare a fresh stock.
Fig 2. Self-validating workflow for Amino-PEG2-Acid HCl stock preparation.
Conclusion
The successful deployment of amino-PEG2-acid hydrochloride in advanced bioconjugation workflows hinges on mitigating its primary degradation vectors: oxidation and moisture-induced instability. By utilizing the protective hydrochloride salt, strictly controlling solvent hygroscopicity, adhering to cryogenic storage limits, and implementing pre-conjugation LC-MS validation, researchers can ensure high-yield, reproducible linker attachments in their drug development pipelines.
The Definitive Guide to 2-(2-Aminoethoxy)acetic Acid: Free Acid vs. Hydrochloride Salt in Chemical Synthesis
Executive Summary 2-(2-Aminoethoxy)acetic acid (commonly referred to as AEEA or PEG1-CH2COOH) is an indispensable bifunctional hydrophilic linker. It is heavily utilized in the design of Proteolysis Targeting Chimeras (P...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-(2-Aminoethoxy)acetic acid (commonly referred to as AEEA or PEG1-CH2COOH) is an indispensable bifunctional hydrophilic linker. It is heavily utilized in the design of Proteolysis Targeting Chimeras (PROTACs), Antibody-Drug Conjugates (ADCs), and complex peptide architectures. A recurring critical decision in synthetic planning is whether to utilize the free acid or the hydrochloride (HCl) salt form of this building block.
This whitepaper provides an in-depth mechanistic analysis of both forms, detailing the causality behind their physicochemical behaviors, and offers self-validating experimental protocols to ensure high-yield bioconjugation and organic synthesis.
PART 1: Physicochemical Profiling (The "Why")
The fundamental differences between the free acid and the HCl salt originate from their ionic states in the solid phase and in solution.
The free acid form of 2-(2-Aminoethoxy)acetic acid (CAS: 10366-71-9) exists primarily as a zwitterion (
and )[1]. This internal salt formation creates a rigid, highly polar intermolecular crystal lattice. Consequently, while it is highly soluble in water, its solubility in moderately polar organic solvents (such as dichloromethane or tetrahydrofuran) is severely restricted. It typically presents as a solid with a melting point between 177°C and 179°C[2].
Conversely, the hydrochloride salt (CAS: 81142-16-7) features a protonated amine (
) and an un-ionized carboxylic acid ()[3][4]. The introduction of the chloride counterion disrupts the zwitterionic network. This modification is a widely recognized strategy in peptide chemistry to drastically enhance solubility in polar aprotic solvents like N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO)[5][6].
Choosing the incorrect salt form can lead to sluggish kinetics, incomplete couplings, or total reaction failure. As an application scientist, understanding the causality behind these outcomes is paramount.
Organic Synthesis & Amide Coupling Dynamics
When performing Solid-Phase Peptide Synthesis (SPPS) or solution-phase amide coupling, the HCl salt is the superior choice due to its enhanced solubility in DMF/NMP[5]. However, its use introduces a critical stoichiometric requirement: Base Neutralization .
If the HCl salt is subjected to coupling reagents (e.g., HATU, EDC) without a base, the amine remains locked as an unreactive ammonium ion (
), and the acidic environment can prematurely quench the coupling reagent. You must add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), to neutralize the HCl (forming DIPEA-HCl) and liberate the nucleophilic free amine ().
Aqueous Bioconjugation Dynamics
When modifying proteins or antibodies in aqueous buffers (e.g., PBS), the free acid is often preferred . In aqueous media, solubility is not an issue. However, if the HCl salt is added to a weakly buffered protein solution, the dissociation of HCl will rapidly drop the pH. This protonates target lysine residues on the protein, rendering them non-nucleophilic and halting the bioconjugation. The free acid minimizes this pH shock, maintaining the optimal pH (7.4–8.5) required for N-Hydroxysuccinimide (NHS) ester reactions.
PART 3: Visualizing the Reaction Pathways
The following diagrams illustrate the structural equilibrium and the logical workflow for selecting the correct reagent form.
Figure 1: Equilibrium states and activation pathways of 2-(2-Aminoethoxy)acetic acid.
Figure 2: Decision matrix for selecting the appropriate salt form based on the reaction medium.
PART 4: Experimental Workflows (Self-Validating Protocols)
To ensure scientific integrity, the following protocols incorporate built-in validation steps to confirm the reaction environment is optimized before proceeding.
Protocol A: Solution-Phase Amide Coupling using the HCl Salt
Objective: Couple the amine of AEEA-HCl to a target carboxylic acid in organic solvent.
Dissolution: Dissolve 1.0 equivalent of the target carboxylic acid and 1.2 equivalents of 2-(2-Aminoethoxy)acetic acid hydrochloride in anhydrous DMF (0.1 M concentration).
Neutralization (Critical Step): Add 3.0 equivalents of DIPEA to the stirring solution.
Self-Validation: Spot 1 µL of the solution onto moistened pH indicator paper. The apparent pH must read between 8 and 9. If it is lower, the HCl has not been fully neutralized, and coupling will fail. Add DIPEA dropwise until the target pH is reached.
Activation: Cool the mixture to 0°C. Add 1.1 equivalents of HATU.
Propagation: Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor completion via LC-MS.
Workup: Quench with saturated aqueous
and extract with ethyl acetate. The highly polar nature of the PEG linker may require extraction with a mixed solvent system (e.g., /Isopropanol 3:1) if the product is highly hydrophilic.
Protocol B: NHS-Ester Bioconjugation using the Free Acid
Objective: Attach AEEA to an NHS-activated fluorophore or payload in an aqueous environment.
Buffer Preparation: Prepare a 0.1 M Sodium Bicarbonate buffer, adjusted to pH 8.3.
Reagent Solubilization: Dissolve 5.0 equivalents of 2-(2-Aminoethoxy)acetic acid (Free Acid) directly into the buffer.
Self-Validation: Measure the pH of the buffer immediately after dissolution. Because the free acid is a zwitterion, the pH should remain relatively stable (
8.0). If the pH drops below 7.5, adjust with 0.1 M NaOH to restore nucleophilicity to the amine.
Conjugation: Dissolve 1.0 equivalent of the NHS-ester payload in a minimal volume of anhydrous DMSO (no more than 10% of the final aqueous volume). Add this dropwise to the stirring aqueous AEEA solution.
Incubation: Stir at room temperature for 2 hours protected from light.
Purification: Isolate the conjugate using reverse-phase HPLC or size-exclusion chromatography (if conjugating to a macromolecule).
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 11170956, 2-(2-aminoethoxy)acetic Acid." PubChem, [Link].
Gupta, V. R., et al. "Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations." Molecules (Basel, Switzerland), vol. 23, no. 7, 2018. PubMed Central, [Link].
role of 2-(2-Aminoethoxy)acetic acid HCl as a short PEG linker
An In-depth Technical Guide: The Role of 2-(2-Aminoethoxy)acetic acid HCl as a Short PEG Linker For Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of advanced bioconjugate design, i...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide: The Role of 2-(2-Aminoethoxy)acetic acid HCl as a Short PEG Linker
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the landscape of advanced bioconjugate design, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker is a critical component that dictates the therapeutic's success.[1] Short-chain polyethylene glycol (PEG) linkers have emerged as invaluable tools, offering a balance of hydrophilicity, biocompatibility, and precise spacing.[2][3] This technical guide provides an in-depth examination of 2-(2-Aminoethoxy)acetic acid, a heterobifunctional, two-unit PEG linker (often abbreviated as AEEA). We will explore its fundamental physicochemical properties, its strategic advantages in drug development, and its practical application in synthesizing complex biologics. This document serves as a resource for researchers, providing both foundational knowledge and detailed experimental protocols to effectively utilize this versatile linker in their work.
Introduction: The Criticality of Linker Design
The effectiveness of targeted therapies like ADCs and PROTACs hinges on the synergy of their three core components: the targeting moiety, the payload (e.g., a cytotoxic agent or an E3 ligase ligand), and the chemical linker that connects them.[4][5] The linker is far more than an inert spacer; it is a functional element that profoundly influences the overall properties of the conjugate, including its solubility, stability, pharmacokinetics, and efficacy.[1][6]
Polyethylene glycol (PEG) has become a gold standard in "PEGnology" for its ability to enhance the drug-like properties of biomolecules.[2][7] Its benefits include:
Enhanced Hydrophilicity : PEG chains improve the water solubility of the conjugate, which is crucial when working with hydrophobic payloads that are prone to aggregation.[8][][10]
Improved Pharmacokinetics : PEGylation can increase the hydrodynamic size of a molecule, reducing renal clearance and extending its circulation half-life.[2]
Reduced Immunogenicity : The flexible and hydrophilic nature of PEG can shield the bioconjugate from the host's immune system.[2][]
While long PEG polymers are used to achieve these effects, short, discrete PEG (dPEG®) linkers, such as 2-(2-Aminoethoxy)acetic acid, offer precise control over the spacing and physicochemical properties of the final construct.[3] This molecule, featuring a terminal primary amine and a carboxylic acid, is a heterobifunctional building block perfectly suited for the modular assembly of sophisticated therapeutics.[11][12]
Physicochemical Properties of 2-(2-Aminoethoxy)acetic acid
2-(2-Aminoethoxy)acetic acid is a valuable reagent due to its defined structure and dual reactivity.[13] It provides a short, hydrophilic spacer arm that can be readily incorporated into bioconjugates. The hydrochloride salt form enhances its solubility in polar solvents.[14]
Choosing a short PEG linker like 2-(2-Aminoethoxy)acetic acid over longer, polydisperse PEGs or simple alkyl chains is a strategic decision driven by the specific goals of the therapeutic design.
Optimizing Solubility and Stability in ADCs : Many potent cytotoxic payloads used in ADCs are highly hydrophobic. Conjugating them to an antibody can induce aggregation, leading to poor efficacy and hepatotoxicity.[10] Incorporating a hydrophilic linker like 2-(2-Aminoethoxy)acetic acid can mitigate this issue, allowing for higher drug-to-antibody ratios (DARs) while maintaining the stability of the ADC.[8][10]
Fine-Tuning PROTAC Efficacy : The function of a PROTAC depends on its ability to induce the formation of a stable ternary complex between a target Protein of Interest (POI) and an E3 ubiquitin ligase.[18] The length, rigidity, and composition of the linker are critical parameters that govern the geometry and stability of this complex.[19] A linker that is too short may cause steric clash, while one that is too long may fail to bring the proteins into productive proximity.[19] Short, discrete linkers like 2-(2-Aminoethoxy)acetic acid are essential components in building PROTAC libraries to empirically determine the optimal linker length for potent and selective protein degradation.[4]
Modulating Peptide and Oligonucleotide Properties : This linker is also used to modify peptides and peptide nucleic acids (PNAs).[15][20] Its incorporation can improve solubility, alter conformation, and serve as a spacer arm for attaching other functional moieties like fluorescent probes or affinity tags.
Visualization of Core Concepts
Diagrams are essential for conceptualizing the role of 2-(2-Aminoethoxy)acetic acid in complex molecular architectures.
Caption: Role of the linker in Antibody-Drug Conjugate (ADC) assembly.
Caption: The linker facilitates the POI-PROTAC-E3 ternary complex.
Experimental Protocols: A Practical Guide
The utility of 2-(2-Aminoethoxy)acetic acid lies in its straightforward application in standard bioconjugation and synthesis workflows. The following protocols provide a foundation for its use.
Protocol 1: General Amide Bond Formation (Solution Phase)
This protocol describes the coupling of the linker's carboxylic acid to a primary amine on a target molecule using the common EDC/NHS activation chemistry.
Rationale: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid, which then reacts with N-hydroxysuccinimide (NHS) to form a semi-stable NHS ester. This ester is less susceptible to hydrolysis than the EDC-activated acid and reacts efficiently with primary amines to form a stable amide bond.
[11]
Materials:
2-(2-Aminoethoxy)acetic acid HCl
Amine-containing target molecule
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
NHS (N-Hydroxysuccinimide)
Anhydrous, amine-free solvent (e.g., DMF or DMSO)
Reaction Buffer (e.g., PBS, pH 7.4 for proteins; organic base like DIPEA for small molecules in organic solvent)
Quenching reagent (e.g., hydroxylamine or Tris buffer)
Procedure:
Dissolution: Dissolve 2-(2-Aminoethoxy)acetic acid HCl (1.5 equivalents relative to the target molecule) in the chosen solvent. If using an organic solvent, add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2-3 equivalents) to neutralize the HCl salt and deprotonate the carboxylic acid.
Activation: Add NHS (1.5 eq) and EDC (1.5 eq) to the linker solution. Allow the activation to proceed for 15-30 minutes at room temperature. This forms the active NHS ester.
Conjugation: Add the activated linker solution to a solution of your amine-containing target molecule (1 eq). If the target is a protein in aqueous buffer, ensure the final organic solvent concentration is low enough (typically <10%) to prevent denaturation.
Reaction: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
Quenching: Add a quenching reagent (e.g., hydroxylamine to a final concentration of 10-50 mM) to consume any unreacted NHS ester and stop the reaction.
Purification: Purify the resulting conjugate using an appropriate method, such as dialysis or size-exclusion chromatography for proteins, or reverse-phase HPLC for small molecules and peptides.
Protocol 2: Incorporation into a Peptide via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the coupling of Fmoc-protected 2-(2-Aminoethoxy)acetic acid onto a resin-bound peptide chain.
Rationale: In Fmoc-based SPPS, the N-terminus of the growing peptide is temporarily protected by a base-labile Fmoc group. [21]After deprotection, a new, activated Fmoc-amino acid (or in this case, the linker) is coupled. HCTU is a potent coupling reagent that rapidly activates the carboxylic acid, facilitating efficient amide bond formation, which is crucial for potentially sterically hindered couplings.
[21][22]
Materials:
Fmoc-2-(2-Aminoethoxy)acetic acid
Peptide synthesis resin with a free N-terminal amine
Resin Preparation: Ensure the resin is swollen in DMF and the N-terminal Fmoc group of the last amino acid has been removed by treating with 20% piperidine in DMF. Wash the resin thoroughly with DMF to remove all residual piperidine.
[21][23]2. Activation Mixture Preparation: In a separate vessel, dissolve Fmoc-2-(2-Aminoethoxy)acetic acid (3-5 equivalents relative to resin loading) and HCTU (2.9-4.9 eq) in DMF.
Activation: Add DIPEA (6-10 eq) to the activation mixture and vortex for 1-2 minutes. The solution should change color, indicating activation.
[24]4. Coupling: Immediately add the activated linker solution to the deprotected resin. Agitate the reaction mixture at room temperature for 1-2 hours.
[21]5. Monitoring: Perform a Kaiser test to check for reaction completion. A negative result (yellow/colorless beads) indicates that all primary amines have reacted. If the test is positive (blue beads), the coupling is incomplete and should be allowed to proceed longer or be repeated.
[21]6. Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents.
[23]7. Continuation: The resin is now ready for the next deprotection and coupling cycle or for final cleavage from the resin.
Conclusion
2-(2-Aminoethoxy)acetic acid HCl is a powerful and versatile building block in modern drug development. Its identity as a short, hydrophilic, and heterobifunctional linker allows for the precise modulation of a bioconjugate's physicochemical properties. [1][3]For researchers developing ADCs, it offers a means to improve solubility and stability, potentially enabling higher and more effective drug loading. [10]For those in the field of targeted protein degradation, it is an essential tool for systematically optimizing the linker length to achieve potent and selective PROTACs. [4][19]The straightforward and well-established chemistry for its incorporation makes it an accessible and indispensable component in the rational design of next-generation therapeutics.
References
Google Patents. US7038078B2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
Google Patents. WO2002042259A2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
Strop, P., et al. (2013). Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. Protein & Cell, 4(3), 161–179. [Link]
Saha-Shah, A., et al. (2021). Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins. Bioconjugate Chemistry, 32(7), 1334–1342. [Link]
Browne, F., et al. (2021). What are ADC Linkers: Antibody–Drug Conjugates—A Tutorial Review. ChemMedChem, 16(18), 2787-2802. [Link]
ResearchGate. A short PEG linker alters the in vivo pharmacokinetics of trastuzumab to yield high-contrast immuno-PET images. [Link]
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 11(1), 8-22. [Link]
Nowick, J. S. (2018). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]
Google Patents. HYDROPHILIC LINKERS AND THEIR USES FOR CONJUGATION OF DRUGS TO CELL BINDING MOLECULES.
Patsnap. (2022, January 7). Preparation method of 2-(2-(2-aminoethoxy) ethoxy) acetic acid.
Google Patents. US20050187407A1 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
Amblard, F., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in Molecular Biology, 1180, 3-31. [Link]
American Peptide Society. Peptide Synthesis for Beginners. [Link]
Kudriaeva, A. A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Research and Hypothesis in Medicine, 5(4), 115-125. [Link]
how to use 2-(2-Aminoethoxy)acetic acid hydrochloride in bioconjugation
Advanced Application Note: Bioconjugation Strategies Using 2-(2-Aminoethoxy)acetic Acid Hydrochloride Introduction & Strategic Rationale In the development of Antibody-Drug Conjugates (ADCs), targeted fluorophores, and f...
Author: BenchChem Technical Support Team. Date: March 2026
Advanced Application Note: Bioconjugation Strategies Using 2-(2-Aminoethoxy)acetic Acid Hydrochloride
Introduction & Strategic Rationale
In the development of Antibody-Drug Conjugates (ADCs), targeted fluorophores, and functionalized nanoparticles, the choice of crosslinker dictates the biophysical success of the final conjugate. 2-(2-Aminoethoxy)acetic acid hydrochloride (often referred to as Amino-PEG1-acid HCl salt) is a highly versatile, heterobifunctional crosslinker. It features a primary amine and a terminal carboxylic acid separated by a minimal, hydrophilic ethylene glycol spacer.
Unlike traditional hydrophobic alkyl linkers (e.g., aminohexanoic acid), PEG-based linkers prevent the aggregation of conjugated biomolecules, dramatically improve aqueous solubility, and enhance the pharmacokinetic profiles of therapeutic agents by reducing rapid clearance from circulation[1]. The extremely compact nature of the PEG1 spacer provides minimal steric hindrance while maintaining the critical hydrophilicity required to shield conjugated payloads from non-specific hydrophobic interactions[2]. Furthermore, utilizing the hydrochloride (HCl) salt form ensures the stability of the primary amine during long-term storage, preventing premature oxidation or degradation[3].
Physicochemical Properties & Linker Comparison
Understanding the quantitative physical properties of the linker is critical for predicting conjugate behavior. The extreme hydrophilicity of 2-(2-Aminoethoxy)acetic acid (XLogP3 = -3.5) makes it superior to carbon-only spacers of similar length[3].
Table 1: Comparative Analysis of Short-Chain Linkers in Bioconjugation
Because 2-(2-Aminoethoxy)acetic acid possesses both an amine and a carboxyl group, simultaneous activation in a single reaction vessel will inevitably cause head-to-tail self-polymerization.
Expert Insight: To utilize the unprotected HCl salt effectively, a sequential coupling strategy is mandatory. The workflow below illustrates two orthogonal, field-proven pathways: Solution-Phase Payload Derivatization and Solid-Phase Surface Modification. By strictly controlling the order of activation and exploiting the pH-dependent nucleophilicity of the amine, self-polymerization is entirely eliminated.
Workflow for sequential bioconjugation using 2-(2-Aminoethoxy)acetic acid hydrochloride.
Experimental Protocols (Self-Validating Systems)
Protocol A: Solution-Phase Synthesis of Payload-PEG1-COOH
Objective: Functionalize an NHS-ester activated payload (e.g., a hydrophobic fluorophore or cytotoxin) with the PEG1 linker to increase solubility and provide a carboxyl handle for subsequent protein conjugation.
Causality & Rationale: The HCl salt must be neutralized with a non-nucleophilic base (DIPEA) to render the amine reactive. We use a 1.5x molar excess of the linker to ensure complete consumption of the expensive payload and to prevent cross-linking.
Step-by-Step Methodology:
Preparation: Dissolve the Payload-NHS ester (1 eq, e.g., 10 µmol) in 500 µL of anhydrous DMSO or DMF.
Linker Addition: Add 2-(2-Aminoethoxy)acetic acid hydrochloride (1.5 eq, 15 µmol) directly to the solution.
Neutralization & Reaction: Add N,N-Diisopropylethylamine (DIPEA) (3 eq, 30 µmol). Causality: DIPEA neutralizes the HCl salt, generating the free, highly nucleophilic amine required to attack the NHS ester.
Incubation: Stir the reaction mixture at room temperature for 2 hours protected from light.
Validation Checkpoint (LC-MS): Analyze a 1 µL aliquot via LC-MS (ESI+). Self-Validation: Confirm the complete disappearance of the Payload-NHS mass and the appearance of the Payload-PEG1-COOH mass (Payload mass + 101 Da mass shift, accounting for the loss of the NHS leaving group and the addition of the linker).
Purification: Purify the intermediate via preparative RP-HPLC to isolate the carboxyl-terminated payload. Causality: Removing unreacted linker is critical; otherwise, it will compete with the payload during the subsequent EDC/NHS protein conjugation step.
Protocol B: Surface Modification of Carboxylated Nanoparticles
Objective: Extend the surface of carboxylated magnetic beads or nanoparticles with a PEG1 spacer to drastically reduce steric hindrance for downstream antibody coupling.
Causality & Rationale: By activating the bead surface first and physically washing away the activation reagents before adding the linker, we completely eliminate the risk of the linker's carboxyl group becoming activated. This guarantees zero self-polymerization.
Step-by-Step Methodology:
Surface Activation: Suspend 10 mg of carboxylated magnetic beads in 1 mL of 0.1 M MES buffer (pH 5.0). Add 5 mg EDC and 5 mg Sulfo-NHS. Incubate on a rotator for 30 minutes at room temperature.
Isolation of Active Ester: Place the tube on a magnetic stand, discard the supernatant, and wash the beads twice with ice-cold PBS (pH 7.4). Causality: Washing removes excess EDC, ensuring that when the linker is introduced, its carboxyl group remains inert.
Linker Coupling: Dissolve 10 mg of 2-(2-Aminoethoxy)acetic acid hydrochloride in 1 mL of 0.1 M Borate buffer (pH 8.5) and add to the beads. Causality: The high pH buffer instantly neutralizes the HCl salt and deprotonates the amine (pKa ~9.0), maximizing its nucleophilicity toward the bead-bound NHS esters.
Incubation & Quenching: Rotate for 2 hours at room temperature. Quench any unreacted NHS esters by adding 50 mM Tris (pH 7.4) for 15 minutes. Wash the beads 3x with PBS.
Validation Checkpoint (Zeta Potential): Measure the Zeta Potential and hydrodynamic radius of the nanoparticles. Self-Validation: The surface charge should exhibit a measurable shift compared to the bare carboxylated beads, and conductometric titration can be used to quantify the newly extended, highly flexible PEG1-COOH functional groups.
References
Benchchem. "Applications of PEG Linkers in Bioconjugation: An In-depth Technical Guide." Benchchem.
Application Note: Protocols for Coupling 2-(2-Aminoethoxy)acetic Acid Hydrochloride to Proteins
Target Audience: Researchers, scientists, and drug development professionals. Introduction & Mechanistic Rationale 2-(2-Aminoethoxy)acetic acid hydrochloride (CAS: 81142-16-7), frequently referred to as Amino-PEG1-acid,...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, scientists, and drug development professionals.
Introduction & Mechanistic Rationale
2-(2-Aminoethoxy)acetic acid hydrochloride (CAS: 81142-16-7), frequently referred to as Amino-PEG1-acid, is a highly versatile, ultra-short heterobifunctional linker. Featuring both a primary amine and a carboxylic acid separated by a 1, it is widely used to alter protein solubility, extend termini, or serve as a functional handle for subsequent bioconjugation steps[1].
The Causality of Experimental Design:
Because 2-(2-Aminoethoxy)acetic acid is an unprotected amino acid, standard one-pot carbodiimide (EDC/NHS) coupling is strictly contraindicated. If EDC is introduced to a solution containing both the protein and the linker, the linker's own carboxylic acid will activate, leading to rapid homopolymerization or the formation of closed-loop lactams. To maintain scientific integrity and ensure a self-validating system, researchers must employ either sequential chemical activation (Protocol A) or orthogonal enzymatic conjugation (Protocol B).
This protocol targets the carboxylic acids on the protein (Aspartate, Glutamate, and the C-terminus). By pre-activating the protein and 2 before introducing the linker, we preserve the linker's carboxylic acid and prevent polymerization[2][3].
Caption: Sequential EDC/Sulfo-NHS activation workflow to prevent linker polymerization.
Step-by-Step Methodology:
Buffer Exchange: Dialyze or desalt the target protein into Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0). Rationale:4 that will not compete with the activation reaction[4][5].
Activation: Add a 10-fold molar excess of Sulfo-NHS, followed by a 10-fold molar excess of EDC to the protein solution. Incubate at room temperature (RT) for 15–30 minutes[3].
Quenching/Removal (Critical Step): Immediately process the reaction through a Zeba™ Spin Desalting Column (or equivalent) pre-equilibrated with Coupling Buffer (1X PBS, pH 7.5). This removes unreacted EDC, ensuring the subsequently added linker does not polymerize[2].
Linker Preparation: Dissolve 2-(2-Aminoethoxy)acetic acid hydrochloride in Coupling Buffer. Adjust the pH to 7.5 using dilute NaOH if the hydrochloride salt drops the pH significantly.
Conjugation: Add a 20- to 50-fold molar excess of the neutralized linker to the activated protein. Incubate for 2 hours at RT. The primary amine of the linker will 5 on the protein[5].
Final Cleanup: Remove unreacted linker via dialysis or size exclusion chromatography against your storage buffer of choice.
Protocol B: Site-Specific Enzymatic Conjugation via Microbial Transglutaminase (mTG)
For applications requiring precise Degree of Labeling (DOL), such as Antibody-Drug Conjugates (ADCs), enzymatic coupling is preferred. Microbial transglutaminase (mTG) catalyzes the formation of an isopeptide bond between the
-carboxamide group of a protein's glutamine residue and the 6[7][6].
Protein Preparation: Ensure the target protein contains an accessible glutamine tag (e.g., LLQG) or is a deglycosylated antibody exposing the 8[6][8]. Buffer exchange into 1X PBS, pH 7.4.
Linker Addition: Add 2-(2-Aminoethoxy)acetic acid hydrochloride to the protein solution at a 100- to 200-fold molar excess. Rationale: mTG requires a vast excess of the amine donor to drive the equilibrium forward and prevent competitive hydrolysis of the acyl-enzyme intermediate[8].
Enzymatic Reaction: Add mTG (typically 1–5 U per mg of protein). Incubate at 37°C for 4 to 16 hours.
Validation & Purification: Terminate the reaction by adding an mTG inhibitor or immediately purifying the conjugate via Protein A/G (for antibodies) or SEC. Analyze via LC-MS to confirm the precise addition of +101.1 Da (mass of the linker minus NH3 and H2O) per conjugation site.
Quantitative Data & Optimization
To assist in experimental design, the following table summarizes the quantitative parameters and expected outcomes for both protocols.
Parameter
Protocol A: EDC/Sulfo-NHS
Protocol B: mTG Enzymatic
Target Residues
Aspartate, Glutamate, C-terminus
Glutamine (e.g., Q295, LLQG tags)
Site-Specificity
Random / Heterogeneous
Highly Specific / Homogeneous
Required Linker Excess
20x – 50x
100x – 200x
Reaction pH
6.0 (Activation) / 7.5 (Conjugation)
7.4 – 8.0
Polymerization Risk
High (if EDC is not removed)
None (Orthogonal chemistry)
Primary Application
Surface modification, Nanoparticles
ADCs, Structural Biology, PROTACs
Troubleshooting & Quality Assurance
Mass Spectrometry Shows Extreme Mass Shifts (Protocol A): This indicates linker polymerization. Ensure the desalting step completely removes EDC before adding the linker, and verify that the 9[2][9].
Low Conjugation Efficiency (Protocol B): The hydrochloride salt of the linker may have acidified the PBS buffer below the functional range of mTG (pH > 7.0). Always verify and adjust the pH of the linker stock solution to 7.4 prior to addition[5].
References
ResearchGate - Why do we have to use MES buffer when using EDC/NHS for Antibody conjugation? Available at: [Link]
Google Patents (US20160193356A1) - Engineered polypeptide conjugates using transglutaminase.
ResearchGate - Substrate Specificities of Microbial Transglutaminase for Primary Amines. Available at: [Link]
MDPI - Branched Linkers for Homogeneous Antibody-Drug Conjugates: How Long Is Long Enough? Available at: [Link]
Cytodiagnostics - Covalent Conjugation of Proteins to Carboxylated Gold Nanoparticles. Available at:[Link]
XanTec - Beyond High Purity: Why Ultrapure EDC is Key for Successful Amine Coupling in SPR. Available at: [Link]
Interchim - NHS / sulfo-NHS Crosslinking Protocols. Available at: [Link]
Application Note: Utilizing 2-(2-Aminoethoxy)acetic Acid Hydrochloride as a Foundational PEG1 Linker in PROTAC Design
Executive Summary Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in pharmacology, leveraging the cell's endogenous ubiquitin-proteasome system to selectively degrade disease-causing proteins[1]. A PR...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift in pharmacology, leveraging the cell's endogenous ubiquitin-proteasome system to selectively degrade disease-causing proteins[1]. A PROTAC is a heterobifunctional molecule comprising a protein of interest (POI) ligand, an E3 ubiquitin ligase ligand, and a chemical linker that bridges the two[2]. The linker is not merely a passive structural spacer; it actively dictates the physicochemical properties, cell permeability, and the topological feasibility of ternary complex formation[3].
This application note provides an in-depth technical guide on utilizing 2-(2-Aminoethoxy)acetic acid hydrochloride (CAS: 81142-16-7), commonly referred to as Amino-PEG1-acid or AEEA[4][5], in the design and synthesis of PROTACs. By combining heterobifunctionality with an ultra-short, hydrophilic profile, this linker serves as a critical building block for degraders requiring highly cooperative protein-protein interactions.
Mechanistic Rationale: The Role of Ultra-Short PEG Linkers
Empirical PROTAC optimization traditionally involves screening large libraries of linkers varying in composition and length[3]. While longer polyethylene glycol (PEG) chains (e.g., PEG3 to PEG6) are frequently employed to span wide physical gaps between target and ligase binding pockets[1], ultra-short linkers like 2-(2-Aminoethoxy)acetic acid are specifically deployed under the following mechanistic conditions:
Enforcing Cooperative Ternary Complexes: When the POI and the E3 ligase exhibit natural or induced complementary protein-protein interactions (PPIs), a long, flexible linker incurs a high entropic penalty. A short PEG1 linker restricts the degrees of freedom, acting as a precise molecular staple that enforces a highly specific, rigid, and cooperative ternary complex[3].
Heterobifunctional Orthogonality: The molecule features an aliphatic primary amine and a terminal carboxylic acid[5][6]. This asymmetry allows for highly controlled, sequential coupling strategies.
Hydrophilic Advantage: The inclusion of a single ether oxygen (the PEG1 motif) provides a crucial hydrogen bond acceptor. This subtle modification significantly improves the topological polar surface area (TPSA) and aqueous solubility compared to purely aliphatic alkyl chains of identical length, mitigating the risk of compound aggregation in biological assays[3][7].
PROTAC-mediated targeted protein degradation pathway via ternary complex formation.
Physicochemical Profiling
The atomic composition of the linker profoundly alters the degrader's pharmacokinetic profile. Replacing methylene (-CH2-) units with ether oxygens (-O-) reduces lipophilicity (cLogP) while increasing TPSA, which translates to improved oral absorption and cell permeability[7].
Table 1: Comparative Physicochemical Impact of Linker Motifs
Linker Motif
Representative Structure
TPSA Contribution (Ų)
Relative cLogP Shift
Aqueous Solubility Impact
Alkyl (C5)
-NH-(CH2)5-COOH
Minimal (< 10)
+ 2.0 to + 2.5
Poor (Highly Lipophilic)
PEG1 (AEEA)
-NH-CH2-CH2-O-CH2-COOH
~ 20 - 25
+ 0.5 to + 1.0
Moderate to Good
PEG3
-NH-(CH2-CH2-O)3-CH2-COOH
~ 40 - 50
- 0.5 to 0.0
Excellent
PEG5
-NH-(CH2-CH2-O)5-CH2-COOH
~ 60 - 70
- 1.0 to - 0.5
Excellent
(Note: Data synthesized from empirical PROTAC library analyses[1][3][7]. Absolute values are highly dependent on the specific warhead and anchor utilized).
Synthetic Strategy & Logic
The synthesis of a PROTAC using 2-(2-Aminoethoxy)acetic acid hydrochloride relies on sequential amide bond formations[1]. Because the linker is unprotected (bearing both a free carboxylic acid and an amine hydrochloride), direct addition of standard coupling reagents (like HATU or EDC) to the neat linker will cause rapid self-condensation and polymerization.
Causality-Driven Solution: We exploit the differential reactivity of the functional groups. By reacting the linker's amine with a pre-activated POI-NHS (N-hydroxysuccinimide) ester under basic conditions, we selectively form the POI-linker intermediate without activating the linker's carboxylic acid[6]. The intermediate's acid is subsequently activated in a controlled manner to couple with the E3 ligase ligand.
Sequential synthesis logic for PROTAC assembly using an unprotected PEG1 linker.
Protocol 1: Synthesis of POI-PEG1-COOH Intermediate via N-Acylation
Objective: Conjugate the POI ligand to the linker while preventing linker self-condensation.
Reagent Preparation: In a flame-dried reaction vessel under an inert argon atmosphere, dissolve the pre-activated POI-NHS ester (1.0 equivalent) in anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of 0.1 M.
Linker Addition: Add 2-(2-Aminoethoxy)acetic acid hydrochloride (1.2 equivalents) to the solution[1][4].
Causality: The slight molar excess ensures complete consumption of the complex POI-NHS ester. Utilizing the hydrochloride salt form is critical; it maintains the primary amine in a protonated, unreactive state (-NH3+) during storage and initial mixing, preventing premature degradation.
In Situ Neutralization & Coupling: Dropwise add the non-nucleophilic base N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)[1].
Causality: DIPEA serves a dual purpose. First, it neutralizes the HCl salt to liberate the nucleophilic primary amine in situ. Second, it maintains a basic environment to drive the N-acylation forward efficiently.
Reaction Monitoring: Stir the mixture at room temperature for 2-4 hours[1].
Self-Validation: Monitor the reaction via LC-MS. The protocol is self-validating; the disappearance of the POI-NHS ester mass and the emergence of the POI-PEG1-COOH mass confirms successful mono-acylation without linker polymerization.
Workup & Isolation: Quench the reaction with a small volume of water. Depending on the lipophilicity of the POI, extract with ethyl acetate or proceed directly to preparative Reverse-Phase HPLC (RP-HPLC) to isolate the pure intermediate.
Protocol 2: Amide Coupling to E3 Ligase Ligand (Ternary Assembly)
Objective: Conjugate the purified POI-PEG1-COOH intermediate to an amine-functionalized E3 ligase ligand (e.g., Pomalidomide-NH2 or VHL-NH2) to yield the final PROTAC[1][2].
Activation: Dissolve the purified POI-PEG1-COOH intermediate (1.0 equivalent) and the E3 ligase-NH2 ligand (1.0 equivalent) in anhydrous DMF.
Coupling Reagent Addition: Add HATU (1.2 equivalents) followed by DIPEA (2.5 equivalents)[1].
Causality: HATU is specifically selected over standard EDC/NHS coupling for this step because it provides exceptionally fast kinetics for aliphatic carboxylic acids (like PEG-acids). This rapid coupling minimizes the risk of epimerization at adjacent stereocenters on the highly complex E3 and POI ligands[1][6].
Incubation: Stir the reaction at room temperature for 4-12 hours, monitoring completion via LC-MS[1].
Final Purification: Purify the crude mixture using preparative RP-HPLC (C18 column, utilizing a Water/Acetonitrile gradient supplemented with 0.1% TFA)[1].
Causality: The distinct polarity imparted by the PEG1 linker alters the retention time significantly, allowing for baseline separation of the final PROTAC from unreacted starting materials. Lyophilize the pure fractions to obtain the final compound as a solid[1].
References
Troup, R. I., et al. "Current strategies for the design of PROTAC linkers: a critical review." National Institutes of Health (PMC). Available at: [Link]
Application Note: Synthesis of Antibody-Drug Conjugates (ADCs) Utilizing Amino-PEG2-Acid Linkers
Target Audience: Researchers, scientists, and drug development professionals. Content Focus: Mechanistic bioconjugation principles, self-validating experimental protocols, and quality control for Amino-PEG2-acid (CAS: 79...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, scientists, and drug development professionals.
Content Focus: Mechanistic bioconjugation principles, self-validating experimental protocols, and quality control for Amino-PEG2-acid (CAS: 791028-27-8) mediated ADC synthesis.
Executive Summary & Mechanistic Insights
Antibody-Drug Conjugates (ADCs) represent a paradigm shift in targeted oncology therapeutics, combining the exquisite specificity of monoclonal antibodies (mAbs) with the high potency of cytotoxic payloads[1]. The linker connecting these two entities is a critical functional element that governs the ADC's systemic stability, solubility, and pharmacokinetic profile[2].
The Amino-PEG2-acid linker (also known as NH2-PEG2-COOH or 3-[2-(2-Aminoethoxy)ethoxy]propanoic acid) is a highly versatile, heterobifunctional discrete PEG (dPEG) molecule[3]. It features a primary amine (-NH2) and a terminal carboxylic acid (-COOH) separated by a short, hydrophilic polyethylene glycol (PEG) spacer[4].
Why Choose Amino-PEG2-Acid?
As a Senior Application Scientist, selecting the exact linker length and chemistry is never arbitrary. The causality behind choosing a PEG2 spacer is rooted in biophysical optimization:
Hydrophobicity Management: Cytotoxic payloads (e.g., MMAE, MMAF, or Maytansinoids) are notoriously hydrophobic. Direct conjugation often leads to antibody aggregation and rapid plasma clearance[1]. The hydrophilic PEG2 spacer acts as a micro-shield, improving the aqueous solubility of the payload-linker complex without introducing the excessive steric hindrance seen in longer PEG chains (e.g., PEG12 or PEG24)[5][6].
Heterobifunctional Precision: Unlike homobifunctional linkers that risk cross-linking, the distinct reactivity of the amine and carboxyl groups allows for highly controlled, sequential bioconjugation[6][7]. The amine group readily reacts with activated payloads, while the carboxyl group can be subsequently activated via EDC/NHS chemistry to target the abundant
-amino groups of lysine residues on the antibody surface[2].
Experimental Workflow & Logical Relationships
The synthesis of a lysine-linked ADC using an Amino-PEG2-acid linker follows a strict three-phase sequence: Payload Attachment, Linker Activation, and Antibody Conjugation.
Caption: Workflow for the synthesis of an Antibody-Drug Conjugate using an Amino-PEG2-acid linker.
To ensure trustworthiness and reproducibility, every phase of this protocol includes an integrated Quality Control (QC) checkpoint. Proceeding to the next step without validating the intermediate guarantees failure in the final ADC formulation.
Phase 1: Payload Attachment (Synthesis of Payload-PEG2-COOH)
Objective: Covalently link the cytotoxic payload to the Amino-PEG2-acid linker.
Preparation: Dissolve the Amino-PEG2-acid linker (1.2 molar equivalents) in anhydrous Dimethylformamide (DMF) or DMSO[8]. Ensure the environment is moisture-free to prevent side reactions.
Reaction: Add the activated payload (e.g., a payload pre-functionalized with an NHS ester) (1.0 molar equivalent) to the linker solution.
Catalysis: If the payload features a free carboxylic acid instead of an NHS ester, add HATU (1.1 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq) to facilitate amide bond formation.
Incubation: Stir continuously at room temperature (RT) for 2–4 hours under an inert argon atmosphere.
Self-Validation Checkpoint 1 (LC-MS): Do not proceed until Liquid Chromatography-Mass Spectrometry (LC-MS) confirms the disappearance of the free payload and the presence of the Payload-PEG2-COOH mass peak.
Phase 2: Activation of the Linker-Payload Complex
Objective: Convert the terminal carboxylic acid of the intermediate into an amine-reactive NHS ester.
Reagent Addition: To the purified Payload-PEG2-COOH in anhydrous DMF, add N-Hydroxysuccinimide (NHS) (1.5 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq)[9].
Incubation: Stir the mixture at RT for 4–6 hours. EDC activates the carboxyl group, allowing NHS to form a semi-stable, amine-reactive NHS-ester[8].
Self-Validation Checkpoint 2 (HPLC): Run a rapid reverse-phase HPLC assay. The shift in retention time will confirm the quantitative conversion of the acid to the Payload-PEG2-NHS ester.
Phase 3: Bioconjugation to the Monoclonal Antibody
Objective: Conjugate the activated linker-payload to the lysine residues of the mAb.
Buffer Exchange: Ensure the monoclonal antibody is in a suitable conjugation buffer free of primary amines (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.5–8.0)[6]. Causality: Tris or glycine buffers will quench the NHS ester, neutralizing the reaction[9].
Conjugation: Slowly add the Payload-PEG2-NHS solution (typically a 5- to 15-fold molar excess depending on the desired Drug-to-Antibody Ratio, DAR) to the antibody solution[8]. The final organic solvent concentration (DMF/DMSO) must remain below 10% (v/v) to prevent antibody denaturation[8].
Incubation: Incubate for 2 hours at RT or overnight at 4°C with gentle rotation[9].
Quenching: Stop the reaction by adding a quenching agent (e.g., 1 M Tris-HCl, pH 7.5) to a final concentration of 50 mM, incubating for 15 minutes[9].
Phase 4: Purification and Final QC
Purification: Remove unconjugated linker-payloads and organic solvents using Size Exclusion Chromatography (SEC) or desalting columns (e.g., Sephadex G-25) equilibrated in PBS (pH 7.4)[9].
HIC-HPLC (Hydrophobic Interaction Chromatography): Determine the average Drug-to-Antibody Ratio (DAR) and the distribution of conjugated species[1].
SEC-HPLC: Quantify the percentage of monomeric ADC versus high-molecular-weight aggregates. A successful PEG2 integration should yield <5% aggregation[5].
Quantitative Data Presentation
The table below summarizes the critical reaction parameters, molar ratios, and expected outcomes for the Amino-PEG2-acid bioconjugation workflow.
Reaction Phase
Reagents / Components
Molar Ratio (vs. Substrate)
Solvent / Buffer
Temp / Time
Expected Outcome / QC Metric
1. Payload Attachment
Payload : NH2-PEG2-COOH
1.0 : 1.2
Anhydrous DMF / DMSO
RT, 2–4 hrs
>95% conversion to Payload-PEG2-COOH (via LC-MS)
2. Linker Activation
Intermediate : EDC : NHS
1.0 : 1.5 : 1.5
Anhydrous DMF / DMSO
RT, 4–6 hrs
Quantitative NHS-ester formation (via RP-HPLC)
3. mAb Conjugation
mAb : Activated Linker
1.0 : 5.0 – 15.0*
50mM Phosphate, pH 7.5-8.0
RT, 2 hrs
Covalent attachment to Lysine residues
4. Purification & QC
Quenched ADC Mixture
N/A
PBS, pH 7.4
4°C
Target DAR: 3.5 – 4.0; Aggregation: <5%
*Note: The molar excess of the activated linker in Phase 3 is empirically titrated based on the specific antibody's lysine accessibility and the target DAR.
References
National Center for Biotechnology Information (PMC). Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity. Retrieved from [Link]
Application Note: Surface Modification and Bioconjugation Protocols Using 2-(2-Aminoethoxy)acetic Acid Hydrochloride
Executive Summary & Mechanistic Overview In modern bioconjugation and surface chemistry, controlling the hydrophilic-hydrophobic balance and managing steric hindrance at the bio-interface are critical for assay sensitivi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Overview
In modern bioconjugation and surface chemistry, controlling the hydrophilic-hydrophobic balance and managing steric hindrance at the bio-interface are critical for assay sensitivity and nanoparticle stability. 2-(2-Aminoethoxy)acetic acid hydrochloride (AEEA·HCl) , also known as Amino-PEG1-acid, is a highly versatile, heterobifunctional discrete PEG linker[1].
As a Senior Application Scientist, I frequently utilize AEEA·HCl for two distinct mechanistic purposes:
Hydrophilic Spacer Insertion: AEEA acts as a minimal PEG spacer (PEG1) that extends a carboxylic acid functional group away from a sterically crowded surface. The primary amine reacts with activated esters, while the terminal carboxyl group remains available for downstream conjugation of bioreceptors (e.g., antibodies, peptides)[2].
Charge-Restoring Deactivation: In the development of ultra-low fouling zwitterionic biosensors—such as poly(carboxybetaine) (pCB) brushes—residual active N-hydroxysuccinimide (NHS) esters must be quenched after bioreceptor attachment. Standard quenching with ethanolamine leaves a neutral hydroxyl group, which destroys the zwitterionic balance. Quenching with AEEA reacts with the NHS ester and regenerates a terminal carboxyl group, restoring the net negative charge and preserving the sensor's resistance to non-specific protein fouling in complex media like blood plasma[3][4].
Physicochemical Properties
Understanding the physicochemical nature of AEEA·HCl is essential for buffer selection and pH optimization during protocol design[5][6].
Highly soluble in water, PBS, and standard biological buffers
Workflow & Pathway Visualization
The following diagram illustrates the mechanistic workflow of coupling AEEA·HCl to a carboxylated surface via zero-length crosslinkers (EDC/Sulfo-NHS).
Figure 1: Mechanistic workflow for surface modification using EDC/NHS chemistry and AEEA·HCl.
Detailed Experimental Protocols
Every robust protocol must be a self-validating system. The following methodologies detail not just the how, but the causal rationale behind each physicochemical manipulation[9].
Protocol A: Functionalization of Carboxylated Nanoparticles (Gold/Silica)
Objective: To introduce a flexible, hydrophilic PEG1-carboxyl spacer to minimize steric hindrance for downstream antibody conjugation.
Step-by-Step Methodology:
Surface Activation: Suspend carboxylated nanoparticles (e.g., 10 mg/mL) in 50 mM MES buffer, pH 6.0. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to a final concentration of 0.1 M, followed immediately by Sulfo-NHS to 0.05 M. Incubate at room temperature for 15–30 minutes with gentle agitation.
Causal Rationale: MES is a non-amine-containing buffer that will not compete with the reaction. A pH of 6.0 is optimal for EDC to form the highly reactive O-acylisourea intermediate while minimizing rapid aqueous hydrolysis[10].
Washing (Critical Step): Centrifuge the nanoparticles and discard the supernatant. Resuspend the pellet rapidly in 100 mM PBS, pH 7.5.
Causal Rationale: Removing excess EDC prevents the subsequent polymerization of AEEA (since AEEA contains both an amine and a carboxyl group).
AEEA Conjugation: Add AEEA·HCl to the nanoparticle suspension to achieve a final concentration of 50 mM. Immediately check and adjust the pH to 7.5–8.0 using 0.1 M NaOH. Incubate for 2 hours at room temperature.
Causal Rationale: The primary amine of AEEA has a pKa of ~9.0. The pH must be raised above 7.0 to ensure a sufficient population of unprotonated amines capable of nucleophilic attack on the Sulfo-NHS ester. Furthermore, the dissociation of the hydrochloride salt of AEEA will rapidly consume buffer capacity, making manual pH adjustment mandatory to prevent reaction stalling.
Purification & Validation: Purify the nanoparticles via dialysis (MWCO 10 kDa) against pure water or PBS to remove unreacted AEEA.
Self-Validation System: Perform Dynamic Light Scattering (DLS) and Zeta Potential analysis. A successful modification will show a shift in Zeta potential from highly negative (native COOH) to less negative (NHS ester) and back to moderately negative (PEG1-COOH), confirming the presence of the extended carboxylate groups without inducing colloidal aggregation.
Protocol B: Charge-Restoring Deactivation of Zwitterionic Biosensors
Objective: To quench residual active esters on poly(carboxybetaine) (pCB) SPR sensor chips after bioreceptor immobilization, restoring the antifouling zwitterionic background[3].
Step-by-Step Methodology:
Post-Conjugation State: Following the EDC/NHS-mediated attachment of the primary antibody to the pCB brush, transfer the sensor chip to the quenching flow cell.
AEEA Deactivation: Flow a solution of 1.0 M AEEA in 100 mM Sodium Borate buffer (pH 8.5) over the sensor surface for 20 minutes at 10 µL/min.
Causal Rationale: Standard quenching protocols use 1 M ethanolamine, which caps the surface with neutral hydroxyl groups. On a zwitterionic pCB surface, this loss of negative charge destroys the hydration layer, leading to severe biofouling in complex media (e.g., blood plasma). AEEA reacts with the residual NHS esters but leaves a terminal carboxyl group, perfectly restoring the net negative charge and preserving the ultra-low fouling properties of the sensor[3][4].
Equilibration & Validation: Wash the sensor with running buffer (e.g., PBS-T) until the baseline stabilizes.
Self-Validation System: Expose the sensor to 100% undiluted blood plasma. A properly AEEA-quenched pCB surface will exhibit a fouling shift of < 5 RU (Resonance Units) in Surface Plasmon Resonance (SPR), validating the restoration of the zwitterionic hydration layer[11].
Optimization & Troubleshooting
Summarized below are the critical parameters for optimizing AEEA·HCl bioconjugation workflows.
Experimental Parameter
Recommended Range
Causal Rationale & Troubleshooting
Activation Buffer (pH)
5.5 – 6.5 (MES)
EDC efficiency peaks at slightly acidic pH. Issue: Zero yield. Fix: Ensure no amine-containing buffers (e.g., Tris, Glycine) are used during activation, as they will irreversibly quench the active esters[9].
Conjugation Buffer (pH)
7.5 – 8.5 (PBS/Borate)
Issue: Low conjugation efficiency. Fix: The HCl salt of AEEA acidifies weak buffers. Always verify the final pH is ≥ 7.5 after AEEA addition to ensure the amine is nucleophilic.
AEEA Concentration
10 mM – 1.0 M
Use 10–50 mM for nanoparticle functionalization to prevent osmotic shock. Use 1.0 M for quenching dense polymer brushes (e.g., pCB) to drive the reaction to absolute completion within minutes[3].
NHS Ester Half-Life
< 2 Hours (at pH 7.0)
Issue: Poor AEEA coupling. Fix: The Sulfo-NHS ester hydrolyzes rapidly in aqueous environments. Minimize the time between the washing step and the addition of AEEA[9].
References
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. Available at:[Link]
Víšová, I., Forinová, M., Pilipenco, A., et al. (2022). Tuning of Surface Charge of Functionalized Poly(Carboxybetaine) Brushes Can Significantly Improve Label-Free Biosensing in Complex Media. Advanced Materials Interfaces, 9(33), 2201210. Available at:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Research Scientists, Medicinal Chemists, and Bioconjugation Engineers
Applications: PROTAC Linker Assembly, Antibody-Drug Conjugates (ADCs), Peptide Synthesis, and Nanoparticle Surface Functionalization
Introduction and Mechanistic Rationale
The derivatization of carboxylic acids with 2-(2-Aminoethoxy)acetic acid hydrochloride (commonly referred to as AEEA·HCl or mini-PEG) is a critical bioconjugation technique used to extend molecular scaffolds. AEEA is a heterobifunctional, ultra-short polyethylene glycol (PEG) derivative containing a primary amine and a terminal carboxylic acid[1].
When a target molecule's carboxylic acid is derivatized with AEEA, the resulting construct benefits from three distinct physicochemical upgrades:
Steric Relief: The PEG spacer extends the functional carboxylic acid away from the bulky core of the molecule, drastically improving the kinetics of subsequent coupling steps[2].
Enhanced Hydrophilicity: The ethylene glycol backbone (–CH₂–CH₂–O–) introduces hydrogen-bond acceptors, improving aqueous solubility—a critical parameter in ADC and PROTAC development[3].
Charge Preservation: Unlike derivatization with simple alkyl amines, AEEA coupling retains a terminal carboxylic acid, preserving the molecule's overall charge state at physiological pH.
The Chemical Challenge: Preventing Oligomerization
As a Senior Application Scientist, the most common point of failure observed in AEEA derivatization is linker self-condensation . Because AEEA contains both an amine and a carboxylic acid, exposing it directly to potent in situ coupling reagents (e.g., HATU, PyBOP) alongside the target carboxylic acid will drive uncontrolled oligomerization of the AEEA linker.
To ensure a self-validating and high-yield protocol, a two-step pre-activation strategy (such as NHS-ester formation) is strictly required when using unprotected AEEA·HCl.
Reaction Workflow & Causality
The workflow below illustrates the mandatory two-step process. By pre-activating the target carboxylic acid and subsequently quenching the coupling reagent, the AEEA monomer can be introduced safely without risk of self-polymerization.
Workflow for two-step derivatization using AEEA·HCl to prevent linker oligomerization.
Reagent Selection Matrix
Selecting the correct coupling chemistry is dictated by the phase of the reaction (solution vs. solid/surface). Table 1 summarizes the causality behind reagent selection.
Table 1: Coupling Strategies for AEEA Derivatization
Coupling Strategy
Reagents
Compatibility with Unprotected AEEA
Mechanistic Causality & Best Use Case
Two-Step Active Ester
EDC·HCl / NHS
Excellent
Pre-activation isolates the target COOH. Best for aqueous surfaces and small molecule PROTAC linkers.
Two-Step Active Ester
DCC / PFP
Good
Pentafluorophenyl (PFP) esters are highly stable. Ideal for organic-phase synthesis of pharmaceutical intermediates.
In Situ Coupling
HATU / DIPEA
Poor (Do Not Use)
HATU will simultaneously activate the AEEA carboxylic acid, causing rapid self-polymerization.
In Situ Coupling
DIC / Oxyma
Poor
Same limitation as HATU. Only viable if using a protected derivative (e.g., AEEA-OtBu).
Experimental Protocols
Protocol A: Solution-Phase Synthesis of Extended PROTAC/ADC Linkers
Use this protocol to append an AEEA spacer to a hydrophobic drug payload or E3 ligase ligand.
Step 1: Active Ester Formation (Pre-activation)
Dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF (0.1–0.5 M concentration).
Add N-Hydroxysuccinimide (NHS) (1.2 eq) and EDC·HCl (1.5 eq).
Stir the reaction at room temperature under nitrogen for 2–4 hours.
Self-Validation Step: Remove a 1 µL aliquot, dilute in 50% MeCN/Water, and analyze via LC-MS. Confirm the complete disappearance of the starting material mass and the appearance of the [M+NHS-H₂O]⁺ adduct.
Step 2: AEEA Conjugation
In a separate vial, dissolve AEEA·HCl (1.5 eq) in anhydrous DMF.
Critical Step: Add N,N-Diisopropylethylamine (DIPEA) (4.0 eq). Causality: AEEA is supplied as a hydrochloride salt. One equivalent of base neutralizes the HCl, a second deprotonates the carboxylic acid, and the excess ensures the primary amine remains highly nucleophilic.
Add the AEEA/DIPEA solution dropwise to the NHS-ester solution from Step 1.
Stir at room temperature for 4–12 hours.
Purification: Acidify the mixture slightly with 0.1% TFA to protonate the newly formed terminal carboxylic acid, then purify via preparative RP-HPLC.
Use this protocol to extend a sterically hindered carboxylated surface, improving downstream protein conjugation efficiency.
Activation: Suspend carboxylated nanoparticles in 0.1 M MES buffer (pH 6.0). Add EDC (2 mM) and Sulfo-NHS (5 mM). Incubate for 30 minutes at room temperature.
Washing: Centrifuge the particles and discard the supernatant to remove unreacted EDC. Causality: Removing EDC prevents it from cross-linking the AEEA molecules in the next step. Resuspend in 0.1 M PBS (pH 8.0).
Conjugation: Add AEEA·HCl to a final concentration of 10 mM. Incubate for 2 hours with gentle agitation.
Validation: Analyze the particles via Dynamic Light Scattering (DLS). The Zeta potential should remain negative (due to the new terminal carboxylates) but may show a slight shift toward neutral due to the shielding effect of the PEG hydration layer.
Application Concept: Steric Relief in Bioconjugation
The primary physical benefit of AEEA derivatization is the relief of steric hindrance at solid-liquid interfaces or within tightly folded protein pockets.
Application of AEEA derivatization in surface functionalization to relieve steric hindrance.
Troubleshooting & Quality Control
Issue: Multiple masses observed in LC-MS (Oligomerization).
Cause: Unreacted coupling reagent (EDC) was still active when AEEA was added.
Solution: Ensure the NHS-ester formation is complete and consider performing an aqueous extraction of the NHS-ester to remove residual EDC before adding AEEA.
Issue: No product formation; starting material recovered.
Cause: Insufficient base added during the AEEA coupling step.
Solution: Verify the pH of the reaction mixture. AEEA·HCl requires a distinctly basic environment (pH > 8.0 in aqueous, or excess DIPEA in organic) to ensure the amine is deprotonated and nucleophilic.
References
Google Patents. "Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid". google.com.
Application Note: Preparation and Validation of Amino-PEG2-Acid Functionalized Nanoparticles
Target Audience: Researchers, scientists, and drug development professionals. Introduction & Mechanistic Rationale Polyethylene glycol (PEG) surface modification (PEGylation) is a foundational technique in nanomedicine,...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, scientists, and drug development professionals.
Introduction & Mechanistic Rationale
Polyethylene glycol (PEG) surface modification (PEGylation) is a foundational technique in nanomedicine, utilized to increase nanoparticle (NP) solubility, prolong systemic circulation, and reduce clearance by the mononuclear phagocyte system 1. While high-molecular-weight PEGs provide excellent "stealth" properties, they often sterically hinder downstream ligand conjugation and cellular uptake.
Amino-PEG2-acid (CAS 791028-27-8) is a bifunctional, short-chain PEG derivative designed to bridge this gap 2. The hydrophilic PEG2 spacer minimizes non-specific protein binding (opsonization) without significantly increasing the hydrodynamic radius of the nanoparticle. Crucially, its dual functionality—a primary amine and a terminal carboxylic acid—enables highly controlled, directional conjugation. The amine group is coupled to carboxylated nanoparticles via zero-length carbodiimide crosslinkers (EDC/NHS), while the terminal carboxylic acid remains available for the subsequent orthogonal attachment of targeting moieties (e.g., antibodies, peptides) 2.
Experimental Workflow
The conjugation relies on a two-step activation and coupling process. This separation of steps is mechanistically required to prevent the cross-linking of the bifunctional PEG linker.
Workflow for EDC/NHS-mediated conjugation of Amino-PEG2-acid to nanoparticles.
Reagents and Equipment
Nanoparticles: Carboxylated Nanoparticles (e.g., PLGA, Gold, or Silica NPs).
Linker: Amino-PEG2-acid (CAS 791028-27-8).
Coupling Reagents: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) and Sulfo-NHS (N-hydroxysulfosuccinimide).
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0.
Coupling Buffer: 0.1 M PBS, pH 7.4.
Quenching Buffer: 50 mM Ethanolamine or Tris, pH 8.0.
Expert Insight: A common failure point in bifunctional PEGylation is the omission of a washing step after EDC/NHS activation. If excess EDC remains in solution when Amino-PEG2-acid is added, the EDC will rapidly activate the PEG's terminal carboxylic acid, leading to uncontrolled PEG polymerization and irreversible nanoparticle aggregation.
Step 4.1: Carboxyl Activation
Dispersion: Disperse carboxylated NPs in the Activation Buffer to a concentration of 5-10 mg/mL.
Causality: The slightly acidic pH (6.0) is optimal for EDC efficiency, as it requires protonated carboxyl groups for nucleophilic attack. The addition of 0.5 M NaCl suppresses colloidal aggregation during the transient charge neutralization that occurs upon activation 3.
Reagent Addition: Add a 5-fold molar excess (relative to surface COOH groups) of EDC and a 10-fold molar excess of Sulfo-NHS.
Incubation: Incubate for 15–30 minutes at room temperature under continuous rotary agitation.
Causality: EDC forms a highly unstable O-acylisourea intermediate. Sulfo-NHS rapidly converts this into a semi-stable, amine-reactive Sulfo-NHS ester, extending the half-life of the reactive site from seconds to hours.
Step 4.2: Buffer Exchange (Critical Step)
Removal of Excess Reagents: Immediately remove unreacted EDC and Sulfo-NHS to prevent downstream PEG cross-linking. Centrifuge the suspension (e.g., 20,000 × g for 15 min at 4°C) or process via TFF.
Resuspension: Resuspend the activated NP pellet in the Coupling Buffer (pH 7.4).
Step 4.3: Amine Coupling (PEGylation)
Linker Addition: Rapidly add Amino-PEG2-acid to the activated NPs at a 10- to 20-fold molar excess.
Causality: The pH 7.4 buffer ensures the primary amine of the PEG linker is unprotonated (
rather than ), rendering it highly nucleophilic and ready to attack the NHS ester 3.
Incubation: Incubate for 2–4 hours at room temperature.
Step 4.4: Quenching and Purification
Quenching: Add Quenching Buffer (50 mM Ethanolamine) for 15 minutes. The primary amine in ethanolamine will react with and deactivate any residual NHS esters, preventing off-target reactions later.
Final Purification: Purify the NP-PEG2-COOH particles via repeated centrifugation or dialysis against pure water or your chosen storage buffer.
Quantitative Data & Optimization
To ensure trustworthiness, the protocol must be validated analytically. The tables below outline the optimal reaction parameters and the expected physicochemical shifts during the workflow, serving as a self-validation checklist.
Table 1: Optimization of PEGylation Reaction Parameters
Parameter
Optimal Range
Mechanistic Rationale
Activation pH (MES)
4.5 – 6.0
Maximizes EDC efficiency; protonates carboxyl groups for nucleophilic attack by EDC.
Coupling pH (PBS)
7.2 – 8.0
Ensures the primary amine of Amino-PEG2-acid is unprotonated and highly nucleophilic.
EDC:NHS Ratio
1:2 to 1:2.5
Excess NHS stabilizes the O-acylisourea intermediate against rapid hydrolysis in water.
Incubation Time
2 – 4 Hours
Balances complete amide bond formation with the natural degradation half-life of the NHS ester.
Table 2: Self-Validation via Physicochemical Properties
Modification Stage
Hydrodynamic Diameter
Zeta Potential
Surface Functionality
Bare NP (COOH)
150 ± 5 nm
-35 ± 3 mV
Carboxylic Acid
NHS-Activated NP
152 ± 6 nm
-20 ± 4 mV
NHS-Ester (Partial charge neutralization)
PEG2-Acid NP
158 ± 4 nm
-28 ± 3 mV
Carboxylic Acid (Charge restored, but masked by PEG hydration layer)
Note: If the Zeta potential drops to near zero and the DLS shows a massive spike in diameter (>500 nm), the particles have cross-linked due to incomplete EDC removal in Step 4.2.
Downstream Application: Targeted Delivery
Once functionalized, the newly exposed terminal carboxylic acid of the PEG2 layer can be utilized to attach targeting ligands using the exact same EDC/NHS chemistry described above.
For instance, conjugating monoclonal antibodies against human carbonic anhydrase-IX (CAIX) enables the nanoparticles to actively target hypoxic tumor microenvironments. CAIX is a membrane-bound enzyme heavily overexpressed in hypoxic tumors to regulate intracellular pH, making it a prime target for receptor-mediated endocytosis of nanotherapeutics 4.
Targeted delivery pathway of CAIX-conjugated PEGylated nanoparticles in tumors.
Analytical Checkpoints & Troubleshooting
Quantifying PEG Density: To prove the reaction was successful, utilize a TNBS (2,4,6-trinitrobenzenesulfonic acid) assay. By measuring the depletion of primary amines in the supernatant post-reaction, you can accurately calculate the number of PEG molecules conjugated per nanoparticle 3.
Low Conjugation Efficiency: Verify the pH of the Coupling Buffer immediately before use. If the pH drops below 7.0, the primary amine of Amino-PEG2-acid becomes protonated, drastically reducing its nucleophilicity and halting the reaction.
Application Note: Optimized Reaction Conditions for the Amidation of 2-(2-Aminoethoxy)acetic Acid Hydrochloride with NHS Esters
Introduction and Rationale 2-(2-Aminoethoxy)acetic acid (AEEA, also known as PEG1-CH2COOH) is a highly versatile, short hydrophilic spacer widely utilized in drug development, peptide synthesis, and bioconjugation. Coupl...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Rationale
2-(2-Aminoethoxy)acetic acid (AEEA, also known as PEG1-CH2COOH) is a highly versatile, short hydrophilic spacer widely utilized in drug development, peptide synthesis, and bioconjugation. Coupling AEEA to target molecules is most efficiently achieved using N-hydroxysuccinimide (NHS) ester chemistry. While NHS ester amidation is a standard bioconjugation technique, the unique chemical properties of AEEA—specifically its formulation as a hydrochloride salt and its unprotected terminal carboxylic acid—require precise control over reaction conditions to prevent hydrolysis and ensure high-yield acyl substitution.
Mechanistic Causality & Reaction Dynamics
To design a self-validating experimental protocol, researchers must understand the causality behind the required reaction conditions:
The Nucleophile (AEEA·HCl) and pH Causality: AEEA is supplied as a hydrochloride salt to prevent oxidative degradation and self-polymerization . In this state, the primary amine is protonated (-NH₃⁺) and completely non-nucleophilic. To drive the reaction, the amine must be deprotonated. In organic solvents, this requires a stoichiometric excess of a non-nucleophilic base (e.g., DIEA). In aqueous systems, the pH must be elevated to 8.3–8.5 .
Chemoselectivity of the Carboxylic Acid: AEEA possesses a terminal carboxylic acid (-COOH). A common point of confusion is whether this group requires protection. Because carboxylates are extremely poor nucleophiles compared to primary amines, they do not react with NHS esters. This intrinsic chemoselectivity allows for straightforward, one-step coupling without the need for orthogonal protecting groups.
The Electrophile and Competing Hydrolysis: NHS esters are highly reactive but susceptible to base-catalyzed hydrolysis. At pH 8.6, the half-life of an NHS ester drops to approximately 10 minutes . Therefore, aqueous protocols must strictly balance the pH to be high enough to deprotonate the AEEA amine, but low enough to prevent rapid degradation of the NHS ester .
Solvent Integrity: When using Dimethylformamide (DMF), it is critical to use anhydrous, amine-free grades. DMF naturally degrades into dimethylamine over time (detectable by a fishy odor), which acts as a potent competing nucleophile and will rapidly consume the NHS ester .
Reaction Workflow Diagram
Workflow of AEEA amidation via NHS ester, highlighting deprotonation and competing hydrolysis.
Experimental Protocols
Protocol A: Anhydrous Organic Conjugation (Preferred for Small Molecules & Peptides)
This protocol relies on anhydrous conditions to completely eliminate NHS ester hydrolysis, allowing for near-quantitative yields.
Reagent Preparation: Dissolve the NHS ester (1.0 equivalent) in anhydrous, amine-free DMF or DMSO. Self-Validation Check: Ensure the solvent has no fishy odor to confirm the absence of dimethylamine.
AEEA Addition: Add 2-(2-Aminoethoxy)acetic acid hydrochloride (1.2 to 1.5 equivalents) to the solution. The mixture may appear slightly heterogeneous initially.
Deprotonation (Critical Step): Add N,N-Diisopropylethylamine (DIEA) (3.0 to 5.0 equivalents).
Causality: The first 1.2–1.5 equivalents of DIEA are consumed immediately to neutralize the HCl salt of the AEEA. The remaining excess ensures the reaction environment remains sufficiently basic to keep the AEEA amine fully deprotonated and nucleophilic.
Incubation: Stir the reaction continuously at room temperature (20–25°C) for 2 to 4 hours. Monitor the consumption of the NHS ester via LC-MS or TLC.
Quenching & Purification: Once complete, evaporate the solvent under reduced pressure or quench the reaction by adding a mild acidic buffer (e.g., 0.1% TFA in water) to protonate the unreacted AEEA and DIEA prior to preparative HPLC purification.
Protocol B: Aqueous Bioconjugation (Preferred for Macromolecules & Proteins)
This protocol is utilized when AEEA is being conjugated to an NHS-activated protein or nanoparticle where organic solvents would cause denaturation.
Buffer Preparation: Prepare a 0.1 M Sodium Bicarbonate (NaHCO₃) buffer and adjust the pH to strictly 8.3.
Causality: Do not use Tris or Glycine buffers. These contain primary amines that will directly compete with AEEA for the NHS ester .
AEEA Dissolution: Dissolve AEEA·HCl in the bicarbonate buffer (typically 10–50 mM final concentration).
Self-Validation Check: The addition of the HCl salt will lower the pH of the buffer. You must measure and re-adjust the pH back to 8.3 using 0.1 M NaOH before proceeding.
NHS Ester Addition: Dissolve the NHS-activated macromolecule/reagent in a minimal volume of anhydrous DMSO (ensuring final DMSO concentration remains ≤10% v/v) and add it dropwise to the AEEA solution while vortexing.
Incubation: Allow the reaction to proceed for 30 to 60 minutes at room temperature, or 2 to 4 hours at 4°C to minimize hydrolysis if the protein is thermally sensitive.
Quenching: Add a quenching buffer containing a primary amine (e.g., 50 mM Tris or 100 mM Ethanolamine) and incubate for 15 minutes to deactivate any remaining NHS esters. Purify via dialysis or size-exclusion chromatography.
Quantitative Data Summary
The following table summarizes the critical kinetic and stoichiometric parameters required to optimize the reaction based on the chosen solvent system.
Parameter
Anhydrous Organic Phase (Protocol A)
Aqueous Buffer Phase (Protocol B)
Primary Solvent
Anhydrous DMF or DMSO
0.1 M NaHCO₃ (with ≤10% DMSO)
Optimal Base / pH
DIEA or TEA (3.0 - 5.0 eq)
pH strictly 8.3 - 8.5
AEEA State
HCl neutralized by organic base
HCl neutralized by buffer capacity
Reaction Time
2 - 4 hours (Room Temp)
30 - 60 minutes (Room Temp)
Hydrolysis Risk
Very Low (if strictly anhydrous)
High (t₁/₂ ≈ 10-20 min at pH 8.5)
Incompatible Reagents
Degraded DMF (Dimethylamine)
Tris, Glycine, Sodium Azide (>3 mM)
References
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Troubleshooting Solubility & Coupling Issues with 2-(2-Aminoethoxy)acetic acid HCl
Overview & Chemical Causality Welcome to the Technical Support Center. As drug development increasingly relies on targeted protein degraders (PROTACs) and antibody-drug conjugates (ADCs), the use of hydrophilic linkers l...
Author: BenchChem Technical Support Team. Date: March 2026
Overview & Chemical Causality
Welcome to the Technical Support Center. As drug development increasingly relies on targeted protein degraders (PROTACs) and antibody-drug conjugates (ADCs), the use of hydrophilic linkers like 2-(2-Aminoethoxy)acetic acid HCl (CAS: 138061-42-0) has become a standard practice[1]. Often referred to as Amino-PEG2-acid or AEEA, this bifunctional linker is prized for enhancing the aqueous solubility and pharmacokinetic profiles of hydrophobic payloads[2].
However, researchers frequently encounter severe solubility and reactivity bottlenecks when handling this molecule in vitro during organic synthesis. To troubleshoot these issues, we must first understand the underlying chemical causality:
Supplied as a hydrochloride (HCl) salt, 2-(2-Aminoethoxy)acetic acid exists as a highly polar, zwitterion-like network. The primary amine is protonated (
), and strong intermolecular hydrogen bonding occurs between the ether oxygen, the carboxylic acid, and the chloride counterion. This creates a massive lattice energy. While water easily breaks this lattice via hydration shells, low-dielectric organic solvents (like Dichloromethane) cannot overcome these ionic forces, resulting in an insoluble suspension.
Frequently Asked Questions (FAQs)
Q1: My 2-(2-Aminoethoxy)acetic acid HCl powder is completely insoluble in DCM and THF. How do I force it into solution?A: Do not use Dichloromethane (DCM) or Tetrahydrofuran (THF). You must switch to a high-dielectric, polar aprotic solvent such as anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)[3]. Furthermore, solvent alone is insufficient. You must add 2.0 to 3.0 equivalents of a sterically hindered tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA).
Causality: DIPEA acts as an HCl scavenger, deprotonating the ammonium salt to yield the free primary amine. This neutralizes the ionic lattice, drastically increasing the molecule's lipophilicity and allowing it to dissolve seamlessly in DMF.
Q2: I dissolved the linker, added HATU to activate the carboxylic acid, and the solution immediately turned into an intractable gel. What happened?A: You have inadvertently triggered uncontrolled homopolymerization. 2-(2-Aminoethoxy)acetic acid contains both a free amine (once neutralized) and a free carboxylic acid. If you add a powerful coupling reagent like HATU directly to this bifunctional monomer, the activated acid of one molecule will immediately react with the free amine of another, creating a chaotic PEG-polyamide polymer[3].
Solution: If your goal is to couple the acid terminus of this linker to an external amine, you cannot use the raw, unprotected amino acid. You must purchase and use an N-protected derivative, such as Fmoc-AEEA-OH (for Solid-Phase Peptide Synthesis) or Boc-AEEA-OH (for solution-phase synthesis)[2].
Q3: I am trying to couple the amine terminus of this linker to my target carboxylic acid. How do I avoid side reactions?A: The key is the order of addition . You must physically separate the activation step from the linker. Pre-activate your target carboxylic acid with HATU and DIPEA in a separate flask. Only after the active ester has formed should you add the neutralized 2-(2-Aminoethoxy)acetic acid solution[3].
Q4: My coupling reaction was successful according to LC-MS, but I lost all my product during the aqueous workup (liquid-liquid extraction). Where did it go?A: It remained in the aqueous layer. The addition of the PEG chain and the presence of a free carboxylic acid make the resulting conjugate extremely hydrophilic[1].
Solution: Abandon aqueous workup. Instead, quench the reaction with a few drops of water and inject the crude DMF mixture directly onto a Reverse-Phase HPLC (RP-HPLC) system for purification[4].
Quantitative Solubility Data
The following matrix summarizes the solubility behavior of 2-(2-Aminoethoxy)acetic acid HCl to guide your solvent selection during synthesis.
Solvent
Dielectric Profile
Solubility (Raw HCl Salt)
Solubility (+ 2.5 eq DIPEA)
Recommendation
Dichloromethane (DCM)
Non-polar
Insoluble
Poor
Avoid
Tetrahydrofuran (THF)
Polar aprotic
Poor
Moderate
Avoid
N,N-Dimethylformamide (DMF)
Highly polar aprotic
Poor (Suspension)
Excellent (>0.5 M)
Optimal
Dimethyl Sulfoxide (DMSO)
Highly polar aprotic
Moderate
Excellent (>0.5 M)
Optimal
Water / Aqueous Buffers
Polar protic
Excellent
Excellent
Use for final conjugate
Validated Experimental Workflow
Protocol: Solution-Phase Amine Coupling of 2-(2-Aminoethoxy)acetic acid HCl
Objective: Couple the primary amine of the linker to a target carboxylic acid without inducing homopolymerization. This protocol is designed as a self-validating system.
Step 1: Pre-activation of the Target Acid
Dissolve 1.0 eq of your target carboxylic acid in anhydrous DMF to achieve a 0.1 M concentration.
Causality: HATU converts the stable carboxylic acid into a highly reactive OAt-active ester.
Validation Check: Stir for 15 minutes at room temperature. The solution should transition to a pale yellow color, visually indicating the formation of the active ester.
Step 2: Neutralization of the Linker (Critical Step)
In a separate vial, suspend 1.2 eq of 2-(2-Aminoethoxy)acetic acid HCl in anhydrous DMF.
Add 2.5 eq of DIPEA.
Validation Check: Vortex the vial for 2 minutes. The cloudy suspension must transition to a completely clear solution. If particulates remain, the HCl salt lattice has not been fully broken; add an additional 0.5 eq of DIPEA and sonicate until homogeneous. Do not proceed until the solution is clear.
Step 3: Coupling
Dropwise, add the clear linker solution (from Step 2) into the pre-activated acid solution (from Step 1).
Stir at room temperature for 2 hours.
Validation Check: Monitor the reaction via LC-MS. The disappearance of the target acid mass and the appearance of the product mass (
purification methods for 2-(2-Aminoethoxy)acetic acid hydrochloride derivatives
Welcome to the Technical Support Center for Linker Synthesis and Purification. As a Senior Application Scientist, I frequently assist researchers struggling with the isolation of 2-(2-Aminoethoxy)acetic acid (AEEA) hydro...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Linker Synthesis and Purification. As a Senior Application Scientist, I frequently assist researchers struggling with the isolation of 2-(2-Aminoethoxy)acetic acid (AEEA) hydrochloride derivatives.
AEEA—often referred to as a "mini-PEG" linker—is a critical building block in modern drug discovery, providing optimal spacing, flexibility, and hydrophilicity in Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs)[1]. However, its highly polar, zwitterionic nature, combined with the lack of a native chromophore, makes traditional purification workflows highly ineffective.
Below is our comprehensive troubleshooting guide, designed to explain the causality behind these challenges and provide self-validating protocols for successful purification.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: I synthesized unprotected AEEA·HCl, but it elutes in the void volume on my standard C18 column. Why is this happening, and how can I retain it?The Causality: This is a classic polarity mismatch. Unprotected AEEA is a highly hydrophilic, aliphatic amino acid. In reversed-phase liquid chromatography (RPLC), retention relies on London dispersion forces between the hydrophobic C18 stationary phase and the analyte. The ether linkages and the charged ammonium/carboxylate groups in AEEA·HCl strongly prefer to solvate in the polar aqueous mobile phase, bypassing the C18 phase entirely.
The Solution: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC)[2]. HILIC utilizes a polar stationary phase (e.g., Amide, Diol, or bare silica) and a highly organic mobile phase (typically >70% acetonitrile). In HILIC, water forms a pseudo-stationary enriched layer on the column surface; polar analytes like AEEA partition into this aqueous layer, resulting in excellent retention[3].
Q2: I am trying to monitor the purification of free AEEA·HCl using a UV detector at 214 nm and 254 nm, but I see no peaks. What is wrong?The Causality: Unprotected AEEA lacks a conjugated
-electron system or aromatic ring, meaning it does not absorb UV light at 254 nm. While the carboxylate and amine groups have weak absorbance at 210-214 nm, mobile phase solvents and buffer salts heavily interfere at these low wavelengths, masking the analyte signal.
The Solution: You must use a universal detector. A Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is ideal for non-volatile analytes like AEEA[4]. Alternatively, use Electrospray Ionization Mass Spectrometry (ESI-MS) in positive mode, monitoring for the ion ( 120.1 for the free base).
Q3: How does Fmoc-protection change the purification strategy?The Causality: Derivatizing AEEA with an Fmoc (Fluorenylmethyloxycarbonyl) group fundamentally alters the molecule's physicochemical profile. The bulky, aromatic fluorenyl ring adds massive hydrophobicity and a strong UV chromophore (absorbing strongly at 267 nm and 301 nm).
The Solution: Fmoc-AEEA can be easily purified using standard RP-HPLC on a C18 column[5]. The Fmoc group acts as a hydrophobic anchor, ensuring strong retention, while its UV absorbance allows for standard diode-array detection (DAD).
Q4: How do I remove the hydrochloride salt from AEEA·HCl to get the free zwitterion?The Causality: Because AEEA is highly water-soluble, standard liquid-liquid extraction (e.g., washing an organic layer with water) will fail, as the AEEA will partition entirely into the aqueous waste.
The Solution: Use a strong cation-exchange (SCX) resin. Load the aqueous AEEA·HCl onto the SCX column; the protonated amine binds electrostatically to the resin. Wash with pure water to remove chloride ions, then elute the free AEEA zwitterion using a dilute volatile base, such as 1M ammonium hydroxide. Lyophilization of the eluate yields the salt-free product.
Part 2: Experimental Protocols
Protocol 1: HILIC-CAD Purification of Unprotected AEEA·HCl
This protocol is designed to retain and detect the highly polar, non-UV active free linker.
Column Preparation: Equip the HPLC with an Amide-bonded HILIC column (e.g., Waters XBridge BEH Amide, 5 µm, 4.6 × 150 mm)[6].
Mobile Phase Setup:
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with formic acid). Mechanistic Note: At pH 3.0, the carboxylic acid group of AEEA is protonated (neutral), while the amine remains protonated (cationic). This prevents secondary electrostatic repulsion with residual silanols on the silica-based HILIC column, ensuring sharp, symmetrical peaks[6].
Mobile Phase B: 100% Acetonitrile.
Sample Preparation: Dissolve the crude AEEA·HCl in 75% Acetonitrile / 25% Water. Critical Step: Do not dissolve the sample in 100% water. Injecting a highly aqueous sample into a HILIC system disrupts the stationary water layer on the column, causing severe peak distortion and breakthrough.
Gradient Execution: Run a linear gradient from 90% B to 60% B over 20 minutes at a flow rate of 1.0 mL/min.
Detection: Route the eluent to a CAD or ELSD. Set the evaporator temperature to 35°C (for CAD) to ensure complete volatilization of the mobile phase without thermally degrading the analyte[4].
Protocol 2: RP-HPLC Purification of Fmoc-AEEA
This protocol leverages the hydrophobicity of the Fmoc protecting group for standard purification.
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
Mobile Phase B: 0.1% TFA in Acetonitrile.
Sample Preparation: Dissolve crude Fmoc-AEEA in a minimal volume of DMF or DMSO[7].
Gradient Execution: Run a gradient from 20% B to 80% B over 30 minutes.
Detection: Monitor UV absorbance at 254 nm and 301 nm. Collect fractions exhibiting absorbance at 301 nm (highly specific to the Fmoc group).
Recovery: Pool the pure fractions and lyophilize to obtain the purified Fmoc-AEEA as a white powder.
Part 3: Quantitative Data Summary
Purification Strategy
Target Molecule
Column Chemistry
Mobile Phase System
Detection Method
Primary Retention Mechanism
HILIC
Unprotected AEEA·HCl
Amide, Diol, or Bare Silica
ACN / Aqueous Ammonium Formate (pH 3.0)
CAD, ELSD, or MS
Aqueous layer partitioning & hydrogen bonding
RP-HPLC
Fmoc-AEEA / Boc-AEEA
C18 (Octadecyl carbon chain)
Water / ACN (with 0.1% TFA)
UV (254 nm / 301 nm)
Hydrophobic London dispersion forces
Ion Exchange (SCX)
Unprotected AEEA·HCl
Strong Cation Exchange (Sulfonic acid)
Water (Wash) / 1M NH₄OH (Elution)
Conductivity or Ninhydrin stain
Electrostatic attraction of protonated amine
Part 4: Decision Workflow Visualization
Decision tree for selecting the appropriate AEEA derivative purification workflow.
Part 5: References
NINGBO INNO PHARMCHEM CO.,LTD. "PROTAC Linker Synthesis: The Role of AEEA-AEEA in Targeted Protein Degradation." nbinno.com.[Link]
MDPI. "A Compendium of the Principal Stationary Phases Used in Hydrophilic Interaction Chromatography: Where Have We Arrived?" mdpi.com.[Link]
National Institutes of Health (NIH). "Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique." nih.gov.[Link]
ResearchGate. "Direct Determination of Proteinogenic Amino Acids by Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection." researchgate.net.[Link]
National Institutes of Health (NIH). "Development and Validation of a Hydrophilic Interaction Liquid Chromatography Tandem Mass Spectrometry Method for the Determination of Asparagine in Human Serum." nih.gov.[Link]
MDPI. "Advances in Peptide and Peptidomimetic Design Inspiring Basic Science and Drug Discovery." mdpi-res.com.[Link]
Technical Support Center: Troubleshooting 2-(2-Aminoethoxy)acetic acid HCl Conjugation
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the kinetic and thermodynamic pitfalls of bioconjugation.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the kinetic and thermodynamic pitfalls of bioconjugation. 2-(2-Aminoethoxy)acetic acid (often referred to as a mini-PEG or AEEA linker) is a highly versatile, hydrophilic PEG1-like linker heavily utilized in peptide synthesis (e.g., GLP-1 agonists like Semaglutide) and targeted drug delivery systems[][2].
However, utilizing the unprotected HCl salt variant—rather than orthogonally protected derivatives like Fmoc-AEEA-OH—introduces significant risks. The simultaneous presence of a nucleophilic amine and an activatable carboxylic acid creates a perfect storm for side reactions[3]. This guide deconstructs these mechanisms and provides self-validating protocols to ensure absolute experimental fidelity.
Mechanistic Analysis of Core Side Reactions
A. Rampant Self-Polymerization (Oligomerization)
The Causality : AEEA is an amino acid. When you introduce a coupling reagent (e.g., HATU, EDC) to unprotected AEEA, the carboxyl group is converted into a highly reactive ester. Because the molecule also possesses a free primary amine, intermolecular nucleophilic attack occurs rapidly, cascading into oligomerization[3].
The Solution : Never activate the carboxyl group of unprotected AEEA in the presence of its own free amine. You must either use a stepwise amine-first conjugation strategy or switch to a temporarily protected moiety (Fmoc/Boc)[3][4].
B. Incomplete Coupling (The HCl Salt Interference)
The Causality : The "HCl" designation indicates the primary amine exists as an ammonium cation (-NH3+). In this protonated state, the amine is entirely non-nucleophilic and cannot attack an activated target ester.
The Solution : Stoichiometric neutralization using a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIEA) is mandatory. You must add sufficient base to neutralize the HCl and drive the coupling mechanism[5].
C. Intramolecular Cyclization (Morpholine-dione Formation)
The Causality : Under highly dilute conditions, the flexible (2-aminoethoxy)acetic acid backbone can fold, allowing the free amine to attack its own activated carboxyl, forming a cyclic lactam[2].
The Solution : Maintain high reactant concentrations (>0.1 M) to thermodynamically favor intermolecular target conjugation over intramolecular cyclization.
High dilution favors intramolecular attack, forming cyclic byproducts[2].
Mass Shift (LC-MS)
+101.1 Da (Single AEEA)
+202.2 Da (Dimerization)
Over-acylation or self-polymerization due to simultaneous amine/carboxyl exposure[3].
Coupling Reagent Ratio
1.1 eq (HATU/EDC)
> 1.5 eq (Epimerization)
Excess activator increases the risk of adjacent stereocenter epimerization during peptide assembly.
Self-Validating Experimental Protocols
Protocol A: Stepwise Liquid-Phase Conjugation of Unprotected AEEA HCl
Objective: Conjugate the AEEA amine to a target carboxyl without triggering self-polymerization.
Causality: By activating the target carboxyl before introducing AEEA, and never adding coupling reagents to the AEEA carboxyl, we mathematically eliminate the possibility of AEEA self-condensation.
Target Activation : Dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Add HATU (1.1 eq) and DIEA (2.0 eq). Stir for 10 minutes to form the active ester[5].
AEEA Neutralization : In a separate vial, dissolve 2-(2-Aminoethoxy)acetic acid HCl (1.2 eq) in DMF. Add DIEA (1.2 eq) to neutralize the HCl salt.
Self-Validation Check: Spot the solution on wet pH paper. A reading of pH ~7.5–8.0 validates the complete removal of the HCl salt, ensuring the amine is nucleophilic.
Amine Conjugation : Dropwise add the neutralized AEEA solution to the activated target. Stir at room temperature for 2 hours.
Intermediate Purification : Purify the intermediate via preparative HPLC to remove any unreacted AEEA.
Self-Validation Check: Perform LC-MS. The presence of the exact intermediate mass validates that self-polymerization was prevented.
Final Conjugation : Dissolve the purified intermediate in DMF. Add the target amine (1.5 eq), followed by EDC·HCl (1.2 eq) and HOAt (1.2 eq). Stir overnight to yield the final conjugate[6].
Fig 2: Stepwise workflow preventing AEEA self-condensation during liquid-phase coupling.
Protocol B: Solid-Phase Peptide Synthesis (SPPS) using Fmoc-AEEA-OH
Objective: The industry-standard method for incorporating AEEA into complex peptides like GLP-1 analogs[][4].
Causality: The Fmoc group serves as a temporary protective moiety for the amine, physically preventing unwanted side reactions during peptide bond formation[3].
Resin Preparation : Swell Rink Amide resin in DMF for 30 minutes.
Fmoc Deprotection : Treat the resin with 20% piperidine in DMF (2 x 10 mins). Wash thoroughly with DMF (5x)[3].
Coupling : Pre-activate Fmoc-AEEA-OH (3.0 eq) with HATU (2.9 eq) and DIEA (6.0 eq) in DMF for 3 minutes. Add to the resin and agitate for 45 minutes[5].
Self-Validation Check: Perform a Kaiser test on a few resin beads. A negative (yellow) result validates the absence of free amines, confirming 100% coupling efficiency before proceeding to the next deprotection step.
Cleavage : Cleave the final peptide using a standard TFA cocktail for 2 hours.
Frequently Asked Questions (FAQs)
Q: Why is my AEEA coupling yield so low when using the HCl salt?A: The HCl salt protonates the primary amine, rendering it non-nucleophilic. You must neutralize the environment using a sterically hindered base like DIEA. Failure to add sufficient base (at least 1.0 eq for neutralization + excess for the coupling environment) will stall the reaction entirely[5].
Q: I detect a +101.1 Da mass shift in my LC-MS. What does this mean?A: A +101.1 Da shift corresponds to the exact mass of a dehydrated AEEA residue, indicating dimerization (self-polymerization). This occurs when the AEEA carboxyl is activated while its own amine is unprotected. Switch to Fmoc-AEEA-OH to eliminate this risk[3][4].
Q: Can I use EDC/NHS in aqueous buffers for AEEA HCl conjugation?A: It is highly discouraged for the unprotected AEEA HCl salt. EDC will activate the AEEA carboxyl, leading to rapid self-condensation in water. For aqueous bioconjugation (e.g., to proteins), always use a mono-protected variant (e.g., Boc-AEEA-OH) or a pre-activated NHS ester[6].
Q: Can I use TEA instead of DIEA to neutralize the HCl salt?A: While Triethylamine (TEA) can neutralize the HCl, DIEA (N,N-Diisopropylethylamine) is sterically hindered. This prevents DIEA from acting as a competing nucleophile or causing epimerization of adjacent chiral centers during peptide coupling, making it the superior choice[5].
optimizing pH for 2-(2-Aminoethoxy)acetic acid hydrochloride reactions
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex chemical dynamics of working with 2-(2-Aminoethoxy)acetic acid hydrochloride (commonly known a...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex chemical dynamics of working with 2-(2-Aminoethoxy)acetic acid hydrochloride (commonly known as the AEEA linker or PEG1-CH2COOH).
AEEA is a highly versatile heterobifunctional linker used extensively in Proteolysis Targeting Chimeras (PROTACs), antibody-drug conjugates (ADCs), and solid-phase peptide synthesis (SPPS)[1][2]. However, because it is supplied as a hydrochloride salt to protect the primary amine from oxidation, its introduction into a reaction fundamentally alters the local pH[3]. Mastering this pH dynamic is the single most critical factor for experimental success.
Part 1: The Causality of pH in AEEA Reactions
Bioconjugation with AEEA hydrochloride is a chemical tug-of-war. For the primary amine of AEEA to act as a potent nucleophile, it must be deprotonated (-NH2). However, the optimal pH for deprotonation often conflicts with the stability of the active esters (like NHS esters) used to couple it.
The Protonation Trap (pH < 7.0): At low pH, the AEEA amine remains protonated (-NH3+) due to its pKa. In this state, no nucleophilic attack can occur, and the modification fails[4][5].
The Hydrolysis Cliff (pH > 8.5): As you raise the pH to deprotonate the amine, the concentration of hydroxide ions (OH-) increases. At a pH above 8.5, OH- rapidly attacks the NHS ester, hydrolyzing it back to a non-reactive carboxylic acid before the AEEA amine can react[4][6].
Scientist's Insight: The most common failure point we diagnose is researchers relying on standard 1X PBS (pH 7.4). The buffering capacity of 1X PBS (~10 mM phosphate) is instantly overwhelmed by the equimolar HCl released when dissolving AEEA hydrochloride. The pH plummets, the amine remains protonated, and the reaction stalls.
Caption: Logical relationship between pH levels, AEEA amine protonation states, and reaction outcomes.
Part 2: Troubleshooting & FAQs
Q1: Why did my reaction pH drop drastically upon adding AEEA, and how do I fix it?A: AEEA is a hydrochloride salt (C4H9NO3 · HCl). When dissolved, it releases equimolar hydrochloric acid. To fix this, abandon weak buffers like PBS. Use a high-capacity buffer such as 0.1 M Sodium Bicarbonate (pH 8.3–8.5)[4][5]. Alternatively, manually adjust the pH with 0.1 M NaOH immediately after adding the AEEA powder.
Q2: I am trying to activate the carboxylic acid of unprotected AEEA using EDC/NHS. Why am I getting a mess of polymeric byproducts?A: Because AEEA has both an amine and a carboxyl group, activating the carboxyl while the amine is deprotonated causes rapid self-polymerization.
Solution: Perform a two-step protocol. Activate the AEEA carboxyl in 0.1 M MES buffer at pH 5.0–6.0[7]. At this acidic pH, the AEEA amine is fully protonated (-NH3+) and protected from self-reaction. Once activated, add a large excess of your target amine and raise the pH to 7.5–8.0 to drive the conjugation[7].
Q3: I am performing an organic phase coupling (e.g., HATU/DMF) for peptide synthesis. How do I handle the hydrochloride salt?A: In anhydrous organic solvents, pH is replaced by the concept of basicity equivalents. You must add a non-nucleophilic organic base like N,N-Diisopropylethylamine (DIEA/DIPEA)[8][9]. You require a minimum of 2.5 to 3.0 equivalents of DIEA: 1.0 equivalent strictly to neutralize the HCl salt, and 1.5–2.0 equivalents to deprotonate the AEEA amine and catalyze the HATU coupling.
Q4: My NHS-ester is poorly soluble in water. Can I dissolve it in DMF before adding it to the AEEA aqueous buffer?A: Yes, but with a critical caveat. DMF degrades over time into dimethylamine, which has a distinct fishy odor. Dimethylamine is a potent nucleophile that will rapidly consume your NHS-ester before it can react with AEEA[4][5]. Always use fresh, amine-free, high-quality DMF or DMSO.
Part 3: Quantitative Data & pH Matrix
To ensure reproducible bioconjugation, use the following matrix to select your buffer system based on your specific reaction step.
Workflow: Conjugation of AEEA Hydrochloride to an NHS-Activated Target (Aqueous)
This protocol is designed as a closed-loop, self-validating system to ensure the HCl salt does not silently quench your reaction.
Phase 1: Preparation & pH Validation
Buffer Prep: Prepare 0.1 M Sodium Bicarbonate buffer. Verify the baseline pH is exactly 8.4.
Linker Dissolution: Dissolve 10 molar equivalents of AEEA Hydrochloride into the buffer.
Validation Checkpoint 1 (Critical): Measure the pH of the solution using a micro-electrode. The HCl salt will lower the pH. If the pH has dropped below 8.0, titrate dropwise with 0.1 M NaOH until the pH is restored to 8.3–8.5. Do not proceed until this is confirmed.
Phase 2: Conjugation
4. Target Addition: Dissolve your NHS-activated target molecule in amine-free DMSO or DMF (ensure no fishy odor)[4][5].
5. Initiation: Add the target solution dropwise to the pH-adjusted AEEA solution while vortexing. Ensure the final organic solvent concentration does not exceed 10-20% v/v to prevent precipitation.
6. Incubation: Incubate the reaction at room temperature for 2 hours, or overnight at 4°C[4][5].
Phase 3: Verification & Purification
7. Validation Checkpoint 2: Perform a Ninhydrin (Kaiser) test on a 5 µL aliquot of the reaction mixture alongside a control of unreacted AEEA. A significant reduction in the deep blue color confirms the primary amine has been successfully consumed in the amide bond formation.
8. Purification: Isolate the final conjugate using Reverse-Phase HPLC (RP-HPLC) or appropriate gel-filtration chromatography[4][5].
Caption: Self-validating experimental workflow for AEEA hydrochloride bioconjugation via NHS ester.
References
Optimization of N-hydroxysuccinimide ester coupling with aminoallyl-modified RNA for fluorescent labeling - PMC
Source: nih.gov
URL:[Link]
Technical Support Center: Troubleshooting & Purification Guide for 2-(2-Aminoethoxy)acetic Acid Hydrochloride (AEEA)
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers attempting to isolate their target bioconjugates, PROTACs, or peptides from reaction mixtures...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers attempting to isolate their target bioconjugates, PROTACs, or peptides from reaction mixtures containing unreacted 2-(2-Aminoethoxy)acetic acid hydrochloride (AEEA) .
AEEA is a highly versatile, short PEG-like spacer widely used in drug development to increase the aqueous solubility of hydrophobic payloads or to bridge functional domains. However, its unique chemical structure makes post-reaction cleanup notoriously difficult if you rely on standard workup procedures. This guide provides field-proven, causality-driven protocols to effectively remove AEEA from your reaction mixtures.
Part 1: The Chemical Nature of AEEA (The "Why")
To purify a mixture, you must first understand the physicochemical behavior of the impurity. AEEA contains a primary amine, an ether linkage, and a carboxylic acid. At neutral pH, it exists as a zwitterion (an internal salt). This dual-charge state makes it incredibly polar and highly water-soluble, but it also causes it to act as a surfactant, often leading to stubborn emulsions during organic extractions[1].
Table 1: Physicochemical Properties of AEEA
Property
Quantitative Value
Implication for Purification Strategy
Molecular Weight (Free Base)
119.12 g/mol
Easily passes through dialysis membranes or >3K MWCO filters.
Molecular Weight (HCl Salt)
155.58 g/mol
Highly soluble in aqueous buffers; easily solvated.
Amine pKₐ
~9.5
Protonated (cationic) at pH < 7. Requires pH > 10 to fully deprotonate.
Carboxylic Acid pKₐ
~3.5
Deprotonated (anionic) at pH > 5. Requires pH < 2 to fully protonate.
Isoelectric Point (pI)
~6.5
Exists as a highly polar zwitterion at neutral pH; insoluble in non-polar organics.
C18 Column Retention
Negligible
Elutes in the void volume during reverse-phase chromatography (RP-HPLC).
Part 2: Frequently Asked Questions & Troubleshooting Workflows
FAQ 1: How can I optimize Liquid-Liquid Extraction (LLE) to remove unreacted AEEA from a lipophilic product?
The Science: Because AEEA is amphoteric, a single neutral aqueous wash is often insufficient. At pH 7, the zwitterionic form can partition slightly into polar organic solvents (like EtOAc or n-butanol) or cause severe emulsions. To force AEEA entirely into the aqueous phase, you must perform a pH-swing extraction . By washing the organic layer with a strong acid (pH < 2), you fully protonate the carboxylic acid, leaving only the cationic amine (
). By following up with a basic wash (pH ~8), you fully deprotonate the amine, leaving only the anionic carboxylate ().
Step-by-Step Methodology: pH-Swing LLE
Dilution: Dilute your crude reaction mixture in a water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate).
Acidic Wash: Add an equal volume of 1M HCl (aq) or 5% Citric Acid (aq). Vigorously shake and vent. The low pH forces AEEA into its cationic state, driving it into the aqueous layer.
Separation: Allow the layers to separate. Discard the aqueous layer.
Basic Wash: Add an equal volume of Saturated
(aq) (pH ~8) to the organic layer. Shake and vent. This captures any remaining AEEA by forcing it into its anionic state.
Final Wash & Drying: Wash the organic layer with brine, dry over anhydrous
, filter, and concentrate in vacuo.
Caption: Liquid-Liquid Extraction (LLE) utilizing the amphoteric nature of AEEA for biphasic removal.
FAQ 2: My product is water-soluble, so LLE fails. How can I remove AEEA without using chromatography?
The Science: When both your product and AEEA are water-soluble, biphasic extraction is impossible. Instead, we exploit the chemical reactivity of AEEA's primary amine. Scavenger resins (solid-supported reagents) functionalized with aldehydes or isocyanates will covalently bind to primary amines via imine or urea formation, respectively[2]. Because the resin is macroscopic, the covalently trapped AEEA can simply be filtered out of the solution, leaving your pure product in the filtrate.
Step-by-Step Methodology: Covalent Scavenging
Preparation: Dissolve the crude mixture in a compatible solvent (e.g., DMF, DCM, or Methanol).
Resin Addition: Add 3 to 5 equivalents (relative to the estimated unreacted AEEA) of a polymer-supported aldehyde resin (e.g., Stratospheres™ PL-CHO or similar).
Incubation: Agitate the mixture gently on an orbital shaker for 1–2 hours at room temperature. Note: Do not use magnetic stirring bars, as they will mechanically grind and destroy the resin beads.
Filtration: Filter the mixture through a sintered glass funnel or a solid-phase extraction (SPE) frit.
Washing: Wash the resin cake with 2 column volumes of your reaction solvent to ensure maximum recovery of your product. Concentrate the combined filtrates.
Caption: Workflow for covalent capture of unreacted AEEA using polymer-supported scavenger resins.
FAQ 3: How do I remove AEEA after a protein bioconjugation reaction?
The Science: In biologics and antibody-drug conjugate (ADC) development, AEEA is often used as a linker. Proteins are massive (e.g., a monoclonal antibody is ~150 kDa), while AEEA is exceptionally small (119 Da). This massive size differential (>1000x) makes Ultrafiltration/Diafiltration (UF/DF) the gold standard for purification. The membrane pores allow the small AEEA molecules to pass into the filtrate while retaining the large protein conjugate.
Device Selection: Select a centrifugal filter unit with a Molecular Weight Cut-Off (MWCO) of 10 kDa (e.g., Amicon® Ultra).
Loading: Load the bioconjugation reaction mixture into the upper retentate chamber.
Centrifugation: Spin at 4,000 × g for 15–30 minutes (depending on the device specifications) until the retentate volume is reduced to ~10% of the original volume.
Diafiltration (Washing): Reconstitute the retentate to the original volume using your desired storage buffer (e.g., 1x PBS).
Repeat: Repeat the centrifugation and buffer addition steps 3 to 5 times to ensure >99.9% removal of unreacted AEEA.
Caption: Ultrafiltration/Diafiltration (UF/DF) workflow for removing AEEA from protein conjugates.
FAQ 4: How does AEEA behave in Reverse-Phase Chromatography (RP-HPLC)?
The Science: If you are purifying a peptide or small molecule conjugate via C18 RP-HPLC, you do not need to pre-extract the AEEA. Because AEEA is highly polar and lacks any significant hydrophobic surface area, it has zero retention on a C18 stationary phase. It will elute entirely in the void volume (the solvent front) during a standard Water/Acetonitrile gradient. Simply discard the first few minutes of your HPLC run to eliminate the AEEA, and collect your retained, hydrophobic product as it elutes later in the gradient.
References
National Center for Biotechnology Information. "2-(2-aminoethoxy)acetic Acid (CID 11170956)." PubChem Database. Available at:[Link]
Wikipedia Contributors. "Scavenger resin." Wikipedia, The Free Encyclopedia. Available at: [Link]
Technical Support Center: Overcoming Steric Hindrance with Short PEG Linkers
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of short polyethylene glycol (PEG) linkers, such as 2-(2-aminoethoxy)acetic acid hydrochloride (AEA HCl), to overcome steric hindrance in bioconjugation experiments.
Frequently Asked Questions (FAQs)
Here we address some of the foundational questions researchers often have when working with short PEG linkers to mitigate steric hindrance.
Q1: What is steric hindrance in the context of bioconjugation, and how do short PEG linkers help?
A1: Steric hindrance is a phenomenon where the three-dimensional size and shape of molecules impede a chemical reaction.[1] In bioconjugation, this can occur when a bulky antibody or protein prevents a smaller molecule, like a drug or a fluorescent dye, from accessing its target functional group (e.g., a lysine or cysteine residue). Short, hydrophilic PEG linkers, like AEA HCl, act as flexible spacers.[2] They introduce a small, water-soluble chain between the two molecules, effectively increasing the distance and providing the necessary rotational freedom for the reactive groups to come into proximity and form a covalent bond.[1]
Q2: When should I choose a short PEG linker like AEA HCl over a longer PEG chain?
A2: The choice between a short and a long PEG linker is a critical design parameter that involves a trade-off between several factors.[3][4]
Choose a short PEG linker (e.g., PEG2-PEG12) when:
You need to overcome minor to moderate steric hindrance without significantly increasing the hydrodynamic size of the conjugate.
Maintaining the highest possible in vitro potency is critical, as very long linkers can sometimes interfere with binding to the biological target.[3]
You are working with a system where a compact final conjugate is desirable.[2]
Consider a longer PEG linker (e.g., PEG24 or greater) when:
Improving the solubility and stability of a highly hydrophobic payload is a primary goal.[5]
You aim to extend the in vivo circulation half-life of the conjugate.[4]
Reducing the immunogenicity of the final product is a concern.[2]
Q3: What are the key functional groups in AEA HCl, and what chemistries can I use with it?
A3: AEA HCl, or 2-(2-aminoethoxy)acetic acid hydrochloride, is a heterobifunctional linker. It contains two key functional groups: a primary amine (-NH2) and a carboxylic acid (-COOH).[]
The primary amine is nucleophilic and can react with activated esters (like NHS esters), isothiocyanates, and other electrophilic groups.[]
The carboxylic acid can be activated, most commonly using carbodiimide chemistry (e.g., EDC with N-hydroxysuccinimide or sulfo-NHS), to react with primary amines on the target biomolecule, forming a stable amide bond.[1]
This bifunctionality allows for versatile, multi-step conjugation strategies.
Q4: Can using a short PEG linker negatively impact my final conjugate?
A4: While beneficial, short PEG linkers can present challenges. If the linker is too short, it may not provide sufficient separation to fully overcome steric hindrance, leading to low conjugation efficiency.[1] Additionally, while PEG linkers in general enhance hydrophilicity, the introduction of any linker can potentially alter the biological activity of the molecule. It is always recommended to screen a few linker lengths to find the optimal balance for your specific application.[5]
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you might encounter during your experiments.
Problem 1: Low or No Conjugation Yield
You are attempting to conjugate a small molecule with an activated carboxylic acid (NHS ester) to the primary amines (lysine residues) of a large, globular protein. Despite using a short PEG linker (AEA HCl) on your small molecule, you observe very low to no formation of the desired conjugate.
Caption: A short PEG linker acts as a spacer, enabling conjugation to a sterically hindered site.
Caption: A decision tree for troubleshooting low bioconjugation yield.
Verify Reagent Activity:
Cause: Carbodiimides (EDC) and NHS esters are moisture-sensitive and can hydrolyze over time, rendering them inactive.[1]
Solution: Use fresh, high-quality EDC and sulfo-NHS. Always store them desiccated at -20°C. Allow reagents to warm to room temperature before opening to prevent condensation. You can perform a qualitative test for NHS ester activity by monitoring the release of NHS at 260 nm upon base hydrolysis.[7]
Optimize Reaction Buffer and pH:
Cause: The pH of the reaction is critical. For the activation of a carboxylic acid with EDC/sulfo-NHS, the optimal pH is between 4.7 and 6.0 (MES buffer is ideal). For the subsequent reaction of the sulfo-NHS ester with a primary amine, the optimal pH is 7.2-8.5 (PBS or borate buffer is suitable).[1][8] Buffers containing primary amines, such as Tris or glycine, will compete with your target biomolecule and should be avoided.[7]
Solution: Ensure you are using the correct buffer for each step. If performing a one-pot reaction, a compromise pH of around 7.2 may work, but a two-step reaction with buffer adjustment or exchange is often more efficient.
Adjust Molar Ratios:
Cause: An insufficient molar excess of the linker-payload complex may lead to a low degree of labeling.
Solution: Increase the molar excess of the activated linker-payload to the biomolecule. Start with a 10-fold molar excess and titrate up to 20- or even 50-fold if necessary. Monitor the reaction by a suitable analytical method (e.g., SDS-PAGE, mass spectrometry) to assess the degree of conjugation.
Increase Reaction Time and Temperature:
Cause: If steric hindrance is slowing the reaction, more time may be needed for successful conjugation.
Solution: Extend the incubation time. Reactions are often run for 1-2 hours at room temperature or overnight at 4°C.[8] If stability allows, increasing the temperature to room temperature from 4°C can increase the reaction rate.
Test a Longer Linker as a Control:
Cause: The AEA linker (a PEG2 equivalent) may be too short to bridge the distance between the reactive sites.
Solution: Perform a parallel experiment with a longer, commercially available linker (e.g., a PEG4 or PEG8 derivative). If the longer linker provides a significantly higher yield, it is a strong indication that steric hindrance is the primary issue and a longer spacer is required for your system.[1]
Problem 2: Aggregation or Precipitation of the Final Conjugate
You have successfully conjugated your payload to your antibody using a short PEG linker, but the final product shows significant aggregation upon analysis by Size Exclusion Chromatography (SEC) or precipitates out of solution.
Cause 1: High Hydrophobicity of the Payload
Explanation: Many small molecule drugs are highly hydrophobic. Even with a short hydrophilic PEG linker, conjugating multiple copies of the drug to an antibody can create hydrophobic patches on the surface, leading to intermolecular aggregation.[5]
Solution:
Reduce the Drug-to-Antibody Ratio (DAR): Decrease the molar excess of the drug-linker complex used in the conjugation reaction to achieve a lower average DAR. A DAR of 2-4 is often a good balance between potency and biophysical stability.[9]
Use a Longer, More Hydrophilic Linker: A longer PEG chain (e.g., PEG8, PEG12, or branched PEG) can more effectively shield the hydrophobic payload from the aqueous environment, improving the overall solubility and stability of the conjugate.[5]
Cause 2: Suboptimal Buffer Conditions
Explanation: The final formulation buffer is critical for the stability of the antibody-drug conjugate (ADC). The pH and ionic strength can significantly impact protein folding and solubility.
Solution: Perform a buffer screen to find the optimal formulation for your final conjugate. This may involve testing a range of pH values (typically from 5.0 to 7.0) and the inclusion of excipients like sucrose or polysorbate to improve stability.
Cause 3: High Protein Concentration
Explanation: Performing the conjugation reaction at a very high protein concentration can sometimes promote aggregation.
Solution: Try reducing the antibody concentration during the conjugation reaction. After purification, the final conjugate can be concentrated to the desired level in its optimized formulation buffer.
Data Presentation: Impact of Linker Length
The selection of a linker should be data-driven. The following table summarizes representative data on how PEG linker length can influence key parameters of an antibody-drug conjugate.
Linker Type
PEG Units
Average DAR
Aggregation (%)
In Vivo Efficacy
Rationale
Non-PEG
0
3.5
>30%
Reduced
High hydrophobicity leads to aggregation and rapid clearance.[4]
Short PEG
4
3.8
~15%
Moderate
Improved solubility, but some residual hydrophobicity.
Short PEG
8
4.0
<5%
High
Good balance of payload shielding and maintaining potency.[10]
Long PEG
24
4.0
<2%
High
Excellent solubility and stability, with potentially slightly reduced in vitro potency due to steric effects.[10]
This table is a composite representation based on trends observed in the literature. Actual results will vary depending on the specific antibody, payload, and conjugation chemistry.
Experimental Protocols
Protocol 1: Two-Step Amine Conjugation using AEA HCl
This protocol describes the conjugation of a small molecule with a primary amine to a protein's lysine residues using AEA HCl as the linker.
Caption: A general workflow for a two-step bioconjugation reaction using AEA HCl.
Materials:
Protein to be labeled (in amine-free buffer, e.g., PBS)
Amine-containing small molecule
AEA HCl
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
Sulfo-NHS (N-hydroxysulfosuccinimide)
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 5.5
Conjugation Buffer: 1X PBS, pH 7.5-8.5
Quenching Buffer: 1 M Tris-HCl, pH 8.0
Anhydrous DMSO
Desalting columns
Procedure:
Prepare Protein: Dissolve or dialyze your protein into the Conjugation Buffer at a concentration of 2-10 mg/mL.
Activate AEA HCl:
a. Immediately before use, dissolve AEA HCl, EDC, and sulfo-NHS in anhydrous DMSO to make concentrated stock solutions.
b. In a separate tube, add a 10-fold molar excess of AEA HCl over the amount of small molecule you will use.
c. Add a 1.2-fold molar excess of EDC and a 1.5-fold molar excess of sulfo-NHS (relative to AEA HCl) to the AEA HCl solution.
d. Incubate for 15 minutes at room temperature to activate the carboxylic acid group.
Conjugate to Small Molecule:
a. Add the amine-containing small molecule to the activated AEA HCl solution.
b. Allow the reaction to proceed for 2 hours at room temperature.
Purify the Linker-Molecule Complex: Remove excess activation reagents and unreacted components by HPLC or a suitable purification method.
Conjugate to Protein:
a. Add the purified and activated linker-molecule complex to the protein solution at a 10- to 20-fold molar excess.
b. Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.
Quench Reaction: Add Quenching Buffer to a final concentration of 50 mM. Incubate for 30 minutes to stop the reaction.[]
Purify Final Conjugate: Remove excess, unreacted linker-molecule complex and byproducts by size-exclusion chromatography (SEC) or dialysis.
Characterize Conjugate: Analyze the purified conjugate by SDS-PAGE (to observe a molecular weight shift), mass spectrometry (to confirm identity and drug-load distribution), and HIC or RP-HPLC to determine the average Drug-to-Antibody Ratio (DAR).[12]
References
The Influence of PEG Linker Length on Bioconjugation: A Compar
Comparative analysis of different length PEG-aldehyde linkers. (2025). BenchChem.
Continuing Momentum in Bioconjugate Therapeutics with Advanced Linker Chemistry. (2024). Pharma's Almanac.
Technical Support Center: Troubleshooting Low Yield in NHS Ester Conjug
Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. (2021). Frontiers in Immunology.
Oligonucleotides conjugated with short chemically defined polyethylene glycol chains are efficient antisense agents. (2013). European Journal of Medicinal Chemistry.
Bio-conjugates | Antibody Drug Conjugate Solutions For Biopharmaceutical Analysis. (n.d.).
The Architectural Advantage: A Comparative Analysis of PEG12 Linkers in Advanced Drug Development. (2025). BenchChem.
Technical Support Center: Troubleshooting Low Yield in EDC/NHS Coupling Reactions. (2025). BenchChem.
Characterizing Biotherapeutics: Sample Prep for Mass Spectrometry Using Liquid Chrom
Measuring Drug-to-Antibody Ratio (DAR)
How to Choose Proper PEG Linkers for Bioconjugation: Hints and Best Practices. (n.d.). Precise PEG.
NHS ester labeling of amino biomolecules. (n.d.). Lumiprobe.
Effect of linker flexibility and length on the functionality of a cytotoxic engineered antibody fragment. (2016). Journal of Biological Engineering.
Assembly of Protein Building Blocks Using a Short Synthetic Peptide. (2012). ACS Synthetic Biology.
Characterizing Antibody-Drug Conjugates Using Mass Spectrometry. (2025).
Size Exclusion Chromatography/ Mass Spectrometry Analysis of Antibody Drug Conjugates Using the Agilent 1260 Infinity II Bio-Inert LC. (n.d.). Agilent.
Characterization of an antibody-drug conjugate by hydrophilic interaction chromatography coupled to mass spectrometry. (2017).
Short PEG-Linkers Improve the Performance of Targeted, Activatable Monoclonal Antibody-Indocyanine Green Optical Imaging Probes. (2013).
Comparison Length of Linker in Compound for Nuclear Medicine Targeting Fibroblast Activation Protein as Molecular Target. (2024).
An electronic effect on protein structure. (2001). Protein Science.
Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase. (2003). Tetrahedron Letters.
CAS 134978-97-5 (2-(2-(2-Aminoethoxy)ethoxy)acetic acid). (n.d.). BOC Sciences.
Incorporation of Hydrophilic Macrocycles Into Drug-Linker Reagents Produces Antibody-Drug Conjugates With Enhanced in vivo Performance. (2022). Frontiers in Drug Delivery.
Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry. (2014). Pharmaceutical Research.
Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid. (2006).
Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid. (2002).
Technical Support Center: Handling & Troubleshooting Hygroscopic 2-(2-Aminoethoxy)acetic Acid Hydrochloride
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of handling 2-(2-Aminoethoxy)acetic acid hydrochloride . This mole...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of handling 2-(2-Aminoethoxy)acetic acid hydrochloride .
This molecule—a highly versatile PEG1-like amino acid linker used extensively in PROTAC synthesis and bioconjugation—presents severe handling challenges. The combination of a hydrophilic ether oxygen, a carboxylic acid, and an ionic hydrochloride crystal lattice creates a highly favorable thermodynamic environment for water coordination. When not managed correctly, atmospheric moisture will compromise both the physical integrity of the reagent and the chemical yield of your downstream coupling reactions.
Mechanistic Overview: Why Moisture is the Enemy of Amide Coupling
Before troubleshooting, it is critical to understand the causality of failure. In standard bioconjugation or PROTAC synthesis, the carboxylic acid of 2-(2-Aminoethoxy)acetic acid must be activated (e.g., via HATU, EDC, or NHS) to form an active ester. If the reagent has absorbed atmospheric water, this water acts as a highly concentrated, competing nucleophile. It will rapidly hydrolyze the transient O-acylisourea or active ester intermediate back to the starting material, consuming your expensive coupling reagents and resulting in failed amide bond formation.
Caption: Mechanistic pathway of water interference during active ester-mediated amide coupling.
Diagnostic Troubleshooting & FAQs
Q1: My 2-(2-Aminoethoxy)acetic acid hydrochloride powder turned into a sticky paste while weighing on the benchtop. What happened?A1: The ambient relative humidity (RH) in your lab exceeded the salt's Deliquescence Relative Humidity (DRH)[1]. When this thermodynamic threshold is crossed, the hygroscopic salt absorbs atmospheric water continuously until it dissolves into a saturated aqueous droplet[1]. This physical state change makes accurate weighing impossible and introduces massive molar equivalents of water into your reaction.
Q2: How can I accurately weigh this reagent without compromising it, especially if I don't have a glovebox?A2: The most common error is opening a cold vial. Cold surfaces act as condensation nuclei. You must equilibrate the sealed vial to room temperature in a desiccator for at least 1 to 2 hours before opening[2],[3]. If a glovebox is unavailable, utilize a pre-tared septum-capped vial and work rapidly in a controlled environment where the RH is rigorously maintained below 30-40%[4].
Q3: I only need 10 mg for my reaction, but the vial contains 1 gram. How do I prevent the rest from degrading over time?A3: Repeatedly opening the bulk solid introduces moisture with every use. Because PEG-based reagents and hygroscopic salts are notoriously difficult to dispense repeatedly, the optimal strategy is to convert the solid into a stock solution immediately upon first opening[3],[5]. Dissolve the entire contents in a dry (anhydrous, molecular sieve-treated) organic solvent like DMSO or DMF, aliquot into single-use septum vials, blanket with argon, and store at -20°C[3],[6].
Q4: My bulk powder has clumped into a hard cake. Can it be salvaged?A4: Yes, but it requires rigorous intervention. The salt has undergone deliquescence followed by efflorescence (recrystallization as humidity dropped), fusing the particles[1]. Do not heat the salt in a standard benchtop oven, as hydrochloride salts can release corrosive acidic vapors[1]. Instead, the material must be gently broken up in a low-humidity environment[2] and dried using high-vacuum Schlenk techniques or azeotropic distillation (see Protocol 2)[7].
Caption: Moisture control workflow for handling hygroscopic hydrochloride salts.
Quantitative Data: Handling & Storage Parameters
To ensure reproducibility, adhere strictly to the following empirically derived parameters for 2-(2-Aminoethoxy)acetic acid hydrochloride:
Parameter
Optimal Condition
Critical Threshold
Causality / Consequence of Violation
Storage Temperature
-20°C
> 4°C
Accelerated thermal degradation and increased mobility of trapped water molecules.
Ambient Humidity (RH)
< 10% (Glovebox)
> 30%
Exceeding the DRH triggers rapid deliquescence, turning the powder into a saturated droplet[1],[4].
Equilibration Time
2 Hours (in Desiccator)
< 30 Minutes
Opening a cold vial causes immediate atmospheric water condensation on the powder[2],[3].
Solvent Water Content
< 50 ppm
> 200 ppm
Trace water in DMSO/DMF will hydrolyze active esters during downstream amide coupling.
Stock Solution Lifespan
1 to 3 Months
> 3 Months
Gradual degradation of the PEG chain and potential nucleophilic attack by solvent impurities[3],[5].
Objective: To bypass the need for repeated handling of the hygroscopic solid by creating a stable, anhydrous liquid stock.
Equilibration: Transfer the sealed commercial vial of 2-(2-Aminoethoxy)acetic acid hydrochloride from the -20°C freezer into a vacuum desiccator containing active desiccant (e.g., Drierite). Leave for exactly 2 hours to reach room temperature[2].
Solvent Preparation: Pierce the septum of a fresh bottle of anhydrous DMSO or DMF (stored over 3Å molecular sieves) with an argon-purged syringe.
Dissolution: In a glovebox (or working rapidly under a stream of dry nitrogen on the bench), open the reagent vial. Immediately inject the anhydrous solvent to achieve a standard concentration (e.g., 250 mM)[3],[5]. Swirl gently until the solid is completely dissolved.
Aliquot & Seal: Distribute the stock solution into pre-dried, single-use amber vials. Blanket the headspace of each vial with argon gas before sealing tightly with a PTFE-lined septum cap.
System Validation (Karl Fischer): Withdraw a 10 µL aliquot from one of the prepared vials and inject it into a Karl Fischer titrator.
Pass Criteria: Water content must register < 50 ppm. If > 50 ppm, the solvent was compromised, and the stock must be dried over freshly activated 3Å molecular sieves for 24 hours before use.
Protocol 2: Azeotropic Drying of Compromised/Clumped Reagent
Objective: To salvage reagent that has absorbed water and clumped, without causing thermal degradation.
Transfer: Inside a low-humidity environment, use a clean, dry spatula to gently break up the clumped powder[2]. Transfer the compromised salt into a flame-dried Schlenk flask.
Azeotropic Distillation: Add 10 mL of anhydrous toluene to the flask. Toluene forms a low-boiling azeotrope with water, allowing for the gentle removal of coordinated moisture without excessive heat.
Evaporation: Attach the flask to a rotary evaporator. Evaporate the toluene under reduced pressure at a moderate water bath temperature (max 40°C to prevent degradation). Repeat this toluene addition and evaporation cycle three times.
High-Vacuum Desiccation: Wash the resulting solid with dry diethyl ether to remove trace organic impurities[7]. Remove the ether via syringe, then attach the Schlenk flask directly to a high-vacuum line (< 0.1 mbar) for 12 hours[7].
System Validation (Constant Mass): Weigh the sealed flask before the vacuum cycle and after 12 hours. Return to vacuum for an additional hour and weigh again.
Pass Criteria: A stabilization of mass (
mg over 1 hour) confirms the complete removal of coordinated water. The free-flowing powder can now be stored under argon.
References
Thermo Fisher Scientific. Instructions for Bis-NHS-(PEG)n crosslinkers. Available at: [Link]
ResearchGate. How to isolate a very hygroscopic salt (as presipitate) from a reaction solution?. Available at: [Link]
Mass Spectrometry Characterization of 2-(2-Aminoethoxy)acetic acid (AEEA) HCl Conjugates: A Comparative Guide
Introduction 2-(2-Aminoethoxy)acetic acid (AEEA) is a highly versatile, hydrophilic discrete mini-PEG linker widely utilized in modern bioconjugation. By acting as a precise spatial spacer, AEEA enhances the flexibility,...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
2-(2-Aminoethoxy)acetic acid (AEEA) is a highly versatile, hydrophilic discrete mini-PEG linker widely utilized in modern bioconjugation. By acting as a precise spatial spacer, AEEA enhances the flexibility, aqueous solubility, and pharmacokinetic profile of therapeutic conjugates. It is most famously employed in peptide-lipid conjugates (such as the GLP-1 receptor agonist semaglutide, which utilizes an AEEA-AEEA tandem linker), as well as in Antibody-Drug Conjugates (ADCs) and PROTACs.
Unlike traditional polymeric polyethylene glycol (PEG), AEEA is synthesized with a precise, monodisperse molecular weight. This distinction profoundly impacts liquid chromatography-mass spectrometry (LC-MS) characterization workflows. This guide provides an authoritative comparison of AEEA conjugates against traditional polymeric PEG alternatives, detailing the causality behind LC-HRMS method development, and offering self-validating experimental protocols for robust structural elucidation.
Comparative Analysis: AEEA vs. Polymeric PEG Linkers
When designing a bioconjugate, the choice of linker dictates not only the biological efficacy but also the analytical tractability of the molecule. Traditional PEGylation relies on polymeric mixtures (e.g., PEG-2000 or PEG-5000). While effective biologically, these polymers present significant challenges for mass spectrometrists[1].
Causality in MS Ionization:
Polymeric PEGs possess a broad molecular weight distribution (polydispersity). During electrospray ionization (ESI), the ion current is distributed across dozens of oligomeric species, which are further divided into multiple charge states. This severe dual-dilution effect results in a highly complex, unresolved spectral "hump," making precise intact mass determination and impurity profiling nearly impossible without complex charge-reduction techniques[1].
Conversely, AEEA constructs are discrete molecules. The MS signal is concentrated into a single molecular entity, yielding sharp, easily deconvoluted isotopic envelopes. This high signal-to-noise ratio allows for the detection of trace impurities, such as deamidation or D-amino acid isomerization, down to 0.005% relative abundance[2].
Performance Comparison: AEEA Linkers vs. Polymeric PEG Linkers
Parameter
AEEA (Discrete Mini-PEG)
Polymeric PEG (e.g., PEG2K)
Polydispersity
Monodisperse (Single defined MW)
Polydisperse (Broad MW distribution)
MS Signal Intensity
High (Signal concentrated in one species)
Low (Signal diluted across many oligomers)
Spectral Complexity
Low (Clear multiply charged envelope)
High (Overlapping charge states and oligomers)
Deconvolution
Straightforward (High mass accuracy)
Challenging (Requires specialized algorithms)
MS/MS Fragmentation
Predictable specific cleavage
Complex, non-specific backbone fragmentation
Experimental Workflow for AEEA Conjugate Characterization
To ensure scientific integrity, the following workflow demonstrates a self-validating LC-HRMS protocol for an AEEA-peptide conjugate, using semaglutide (which features an AEEA-AEEA-γ-Glu-C18 linker) as the model analyte[3].
LC-HRMS workflow for AEEA conjugate characterization.
Step-by-Step Methodology: Intact Mass & Impurity Profiling
Sample Preparation (Solubility & Matrix Control)
Procedure: Weigh 1.0 mg of the AEEA conjugate and dissolve it in 1.0 mL of 20% acetonitrile in water (v/v) to achieve a 1.0 mg/mL stock solution[2].
Causality: While the AEEA linker itself is hydrophilic, therapeutic conjugates often contain highly hydrophobic moieties (e.g., the C18 fatty acid diacid in semaglutide). Using a 2[2] prevents micelle formation and non-specific binding to the glass vial, ensuring the monomeric conjugate is introduced into the LC system.
UHPLC Separation (Orthogonal Selectivity)
Procedure: Inject 2 µL onto a superficially porous C18 column (e.g., 2.1 × 150 mm, 1.7 µm). Run a gradient from 20% to 60% Mobile Phase B over 15 minutes. (Mobile Phase A: Water + 0.1% Formic Acid; Mobile Phase B: Acetonitrile + 0.1% Formic Acid)[3].
Causality: The 0.1% formic acid serves a dual purpose. Chromatographically, it acts as an ion-pairing agent, suppressing secondary silanol interactions on the column and sharpening the peak shape. Spectrometrically, it provides the abundant protons necessary to efficiently ionize the basic amino acid residues and the amide bonds formed by the AEEA linker in positive ESI mode.
High-Resolution Mass Spectrometry (HRMS) Acquisition
Procedure: Operate a Q-TOF or Orbitrap mass spectrometer in ESI+ mode. Set the gas temperature to 325 °C, spray voltage to 3.5 kV, and resolution to at least 120,000 (at m/z 200)[3].
Causality: AEEA-peptide conjugates like semaglutide (MW ~4113.58 Da) typically present as multiply charged ions (e.g.,[M+3H]3+ at m/z 1372.05 and[M+4H]4+ at m/z 1029.29)[3]. Ultra-high resolution is mandatory to baseline-resolve the carbon-13 isotopic envelope of these +3 and +4 charge states. If the isotopes are not resolved, accurate monoisotopic mass determination fails, blinding the analyst to small mass shifts like 4[4].
MS/MS Fragmentation (Linker Localization)
Procedure: Isolate the [M+4H]4+ precursor and apply Higher-energy Collisional Dissociation (HCD) or Collision-Induced Dissociation (CID).
Causality: Unlike polymeric PEGs that fragment randomly along the ethoxy chain, AEEA conjugates undergo predictable peptide-like backbone cleavage (b- and y-ions) at the amide bonds flanking the AEEA moiety. This allows the deconvolution software to pinpoint the exact site of linker attachment on the peptide backbone, confirming structural fidelity.
Trustworthiness & Self-Validation
A robust analytical method must be self-validating. To confirm that the MS parameters are not causing in-source fragmentation of the AEEA linker, analysts must monitor the m/z region below 500 Da during intact mass analysis. The absence of diagnostic AEEA fragment ions (e.g., m/z 104 or 146) in the MS1 spectrum validates that the capillary temperature and fragmentor voltage are appropriately gentle. This internal check ensures the detected intact mass truly represents the circulating conjugate rather than an artifact of the ionization process.
References
Title: An In-Depth Analysis of Semaglutide, a Glucagon-Like Peptide-1 Receptor Agonist
Source: Agilent Technologies
URL
Source: PubMed (NIH)
Title: Confident and sensitive identification of semaglutide degradation products and impurities using a UHPLC-HRAM MS platform
Source: Thermo Fisher Scientific
URL
Title: Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates
Source: Novatia / Quanta BioDesign
URL
Comprehensive FTIR Analytical Guide: 2-(2-Aminoethoxy)acetic Acid Hydrochloride vs. Alternative Linkers
As a Senior Application Scientist, I frequently encounter challenges in the structural validation of short-chain PEGylated linkers. 2-(2-Aminoethoxy)acetic acid hydrochloride (AEEA·HCl), often referred to as a mini-PEG o...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter challenges in the structural validation of short-chain PEGylated linkers. 2-(2-Aminoethoxy)acetic acid hydrochloride (AEEA·HCl), often referred to as a mini-PEG or PEG1-amine, is a critical bifunctional linker utilized extensively in PROTAC design, peptide synthesis, and bioconjugation .
Validating its functional groups via Fourier Transform Infrared (FTIR) spectroscopy requires a nuanced understanding of how its ether linkage and hydrochloride salt form dictate its vibrational modes. This guide provides an objective comparison of AEEA·HCl against standard structural alternatives and establishes a self-validating experimental protocol for its precise analysis.
Part 1: Mechanistic Causality in FTIR Spectral Features
Unlike simple amino acids, AEEA contains a central ether oxygen that fundamentally alters the flexibility of the molecule, its hydration sphere, and its solid-state hydrogen bonding network. The C-O-C stretching absorbance consistently appears as a dominant, diagnostic peak in PEGylated systems, driven by the strong dipole oscillation of the ether linkage .
Furthermore, in the hydrochloride salt form, the terminal amine is protonated (
). This prevents the formation of an internal zwitterion with the carboxylic acid—a phenomenon typically observed in free amino acids like glycine. Consequently, the carboxylic acid remains protonated, yielding a distinct, high-frequency carbonyl stretch rather than a delocalized, lower-frequency carboxylate mode.
Part 2: Comparative Performance Data
To objectively evaluate the FTIR profile of AEEA·HCl, we must compare it against a non-ether analog (Glycine) and an extended-chain analog (PEG2-Amine·HCl). The table below summarizes the quantitative spectral shifts and the mechanistic causality behind each functional group's behavior.
Functional Group Vibration
Glycine (Zwitterionic)
AEEA·HCl (PEG1 Linker)
PEG2-Amine·HCl (PEG2 Linker)
Mechanistic Causality
N-H Stretching
~3100 cm⁻¹ ()
3000–2800 cm⁻¹ ()
3000–2800 cm⁻¹ ()
Hydrochloride salt formation induces strong hydrogen bonding with , broadening and shifting the N-H stretch to lower wavenumbers compared to a free amine.
C=O Stretching
~1610 cm⁻¹ ()
1730–1710 cm⁻¹ ()
1730–1710 cm⁻¹ ()
The presence of HCl prevents zwitterion formation. The carboxylic acid remains protonated, yielding a sharp, high-frequency carbonyl stretch rather than a delocalized carboxylate mode.
C-O-C Stretching
N/A
~1110 cm⁻¹
~1110 cm⁻¹ (Higher Intensity)
Asymmetric dipole oscillation of the ether linkage. The intensity of this peak scales proportionally with the number of ethylene glycol repeating units .
O-H Stretching
N/A (Deprotonated)
3300–2500 cm⁻¹ (Broad)
3300–2500 cm⁻¹ (Broad)
Extensive intermolecular hydrogen bonding between carboxylic acid dimers creates a broad underlying absorption band that overlaps with the N-H region.
Part 3: Self-Validating Experimental Protocol for ATR-FTIR
To ensure absolute trustworthiness in your spectral data, the following Attenuated Total Reflectance (ATR) FTIR methodology is designed as a self-validating system. Each phase contains a built-in validation check that prevents the progression of compromised data.
Phase 1: System Calibration and Background Validation
Action: Clean the Diamond ATR crystal with MS-grade isopropanol and allow it to evaporate completely.
Validation Check: Acquire a background spectrum in ambient air. The system validates its readiness only if the baseline noise is <0.005 Absorbance Units (AU) and no residual organic peaks (e.g., C-H stretches at 2900 cm⁻¹) are detected. If peaks are present, the cleaning protocol must be repeated.
Phase 2: Sample Handling & Environmental Control
Action: Transfer AEEA·HCl within a controlled, low-humidity environment (relative humidity < 20%).
Causality: AEEA·HCl is highly hygroscopic. Atmospheric moisture will introduce a broad, confounding O-H stretch at ~3400 cm⁻¹ and an H-O-H bending mode at ~1640 cm⁻¹, which directly masks the critical N-H bending and C=O stretching regions of the linker.
Phase 3: Data Acquisition
Action: Apply 2-3 mg of the AEEA·HCl powder directly onto the ATR crystal. Engage the anvil to apply consistent pressure until the diagnostic C-O-C peak at ~1110 cm⁻¹ reaches an absorbance of ~0.5 AU. Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution (32 scans).
Validation Check: If the peak exceeds 1.0 AU, the sample is too thick or the anvil pressure is too high. This risks detector saturation and non-linear peak broadening. The protocol self-corrects by requiring the operator to reduce pressure or sample volume until the 0.5 AU threshold is met.
Phase 4: Spectral Processing
Action: Apply an ATR correction algorithm to the raw data to account for the wavelength-dependent penetration depth of the evanescent wave.
Validation Check: The corrected spectrum must display a normalized intensity ratio between the high-frequency N-H/O-H stretches and the low-frequency C-O-C stretch, aligning with theoretical transmission FTIR models.
Part 4: Structural and Workflow Visualizations
The following diagram maps the structural components of AEEA·HCl directly to their physical mechanisms and resulting FTIR spectral manifestations.
Logical mapping of AEEA·HCl structural components to their FTIR spectral manifestations.
Title: Deciphering the Triple-Peak C-O-C Stretching FTIR Absorbance Consistently Occurring in Semicrystalline PEG
Source: PubMed Central (PMC)
URL: [Link]
Validation
The Pivotal Role of 2-(2-Aminoethoxy)acetic Acid (AEEA) Linkers in Optimizing Drug Pharmacokinetics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals In the intricate landscape of modern drug development, the linker is not merely a molecular bridge but a critical determinant of a therapeutic's success. It...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of modern drug development, the linker is not merely a molecular bridge but a critical determinant of a therapeutic's success. Its structure and properties profoundly influence the absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, the clinical efficacy and safety of the drug. Among the diverse array of linker technologies, those incorporating hydrophilic moieties have gained preeminence, particularly for complex modalities such as Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs). This guide provides an in-depth, objective comparison of the pharmacokinetic (PK) properties imparted by 2-(2-Aminoethoxy)acetic acid (AEEA) and related hydrophilic linkers against other common linker classes, supported by experimental data and detailed methodologies.
The Imperative for Hydrophilicity: Overcoming a Critical Hurdle in Drug Design
Many potent therapeutic payloads, whether cytotoxic agents in ADCs or protein-targeting ligands in PROTACs, are inherently hydrophobic. This characteristic often leads to significant challenges in drug development, including poor aqueous solubility, a propensity for aggregation, and rapid clearance from circulation.[1][2] Hydrophilic linkers are strategically employed to counteract these undesirable properties. By increasing the overall hydrophilicity of the conjugate, these linkers can significantly improve the drug's pharmacokinetic profile, leading to enhanced tumor penetration and reduced off-target toxicity.[1][3]
The 2-(2-Aminoethoxy)acetic acid (AEEA) linker, a short, flexible, and hydrophilic entity, has emerged as a valuable tool in this context. Its structure, featuring ether linkages and a terminal carboxylic acid, imparts favorable physicochemical properties that can enhance the "drug-like" characteristics of complex therapeutic molecules.
Comparative Analysis of Linker Technologies: A Focus on Pharmacokinetic Outcomes
The selection of a linker is a critical decision in the design of a drug conjugate, directly influencing its stability, mechanism of action, and pharmacokinetic behavior.[4] Linkers are broadly categorized as non-cleavable and cleavable, with the latter being further subdivided based on their release mechanisms.
Non-Cleavable Linkers: The AEEA Paradigm
AEEA is often employed as a component of non-cleavable linkers. These linkers form a stable covalent bond between the drug and the targeting moiety, and the release of the active payload typically relies on the complete lysosomal degradation of the carrier protein.[5][6] This approach offers several distinct advantages:
Enhanced Plasma Stability: Non-cleavable linkers, by their nature, exhibit high stability in systemic circulation, minimizing premature drug release and associated off-target toxicities.[5][6] This can lead to a wider therapeutic window.
Longer Half-Life: The stability of the conjugate often translates to a longer circulating half-life, allowing for greater exposure of the target tissue to the therapeutic agent.[7]
A prominent example of the successful application of an AEEA-containing linker is found in the long-acting GLP-1 receptor agonist, Semaglutide. The introduction of an AEEA moiety, in conjunction with a fatty acid chain, significantly extends the half-life of the peptide to approximately 196 hours, enabling once-weekly administration.[8]
Cleavable Linkers: A Strategy for Controlled Payload Release
In contrast to their non-cleavable counterparts, cleavable linkers are designed to release the payload in response to specific triggers within the target cell or tumor microenvironment.[9] Common cleavage strategies include:
Enzyme-Sensitive Linkers: These linkers, such as those containing a valine-citrulline (Val-Cit) dipeptide, are cleaved by lysosomal proteases like cathepsins, which are often upregulated in tumor cells.[3]
pH-Sensitive Linkers: Hydrazone linkers, for instance, are stable at physiological pH but are hydrolyzed in the acidic environment of endosomes and lysosomes.[10]
Redox-Sensitive Linkers: Disulfide linkers can be cleaved in the reducing environment of the cytoplasm.
While offering the advantage of releasing the payload in its most active form, cleavable linkers can sometimes exhibit lower plasma stability compared to non-cleavable linkers, potentially leading to premature drug release.[]
The following table provides a qualitative comparison of the general pharmacokinetic properties associated with different linker classes.
Linker Class
Sub-type / Example
Plasma Stability
Half-Life (t1/2)
Key Characteristics & Considerations
Non-Cleavable
AEEA / PEG-based
High
Long
Relies on lysosomal degradation of the carrier for payload release. Offers greater plasma stability and a potentially wider therapeutic window.[5][6]
Alkyl / Thioether (e.g., SMCC)
High
Long
Highly stable in circulation. The released payload contains the linker and a residual amino acid.[5]
Cleavable
Enzyme-Sensitive (e.g., Val-Cit)
Moderate to High
Variable
Designed for cleavage by specific enzymes (e.g., cathepsins) in the target cell. Balances stability and efficient payload release.[3]
pH-Sensitive (e.g., Hydrazone)
Low to Moderate
Shorter
Exploits the lower pH of endosomes/lysosomes. Can exhibit instability at physiological pH, leading to premature drug release.[10]
Redox-Sensitive (e.g., Disulfide)
Moderate
Variable
Cleaved by reducing agents like glutathione, which are more concentrated inside cells. Stability can be modulated by steric hindrance.
Visualizing the Molecular Architecture and its Impact
To better understand the structural basis for the observed pharmacokinetic properties, the following diagrams illustrate the general structure of a drug conjugate with an AEEA linker and the conceptual differences between non-cleavable and cleavable linker strategies.
Caption: General structure of a drug conjugate with an AEEA linker.
Caption: Conceptual comparison of payload release mechanisms.
Experimental Protocols for Assessing Pharmacokinetic Properties
The rigorous evaluation of a drug conjugate's pharmacokinetic profile is paramount for its successful development. The following are detailed, step-by-step methodologies for key experiments.
In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a typical study to determine the clearance, half-life, and overall exposure of a drug conjugate in a rodent model.
Materials:
Female BALB/c mice or Sprague-Dawley rats (6-8 weeks old)
Drug conjugate solution in a sterile, biocompatible buffer (e.g., PBS)
Instrumentation for quantification (e.g., ELISA plate reader, LC-MS/MS system)
Procedure:
Dosing: Administer a single intravenous (IV) or subcutaneous (SC) dose of the drug conjugate (e.g., 5 mg/kg) to a cohort of animals.
Blood Sampling: Collect blood samples (e.g., 20-50 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 5 min, 1, 4, 8, 24, 48, 96, 168 hours post-dose).
Plasma Preparation: Immediately process the blood samples by centrifugation to separate the plasma.
Sample Storage: Store plasma samples at -80°C until analysis.
Quantification: Determine the concentration of the total antibody, conjugated drug, and/or free payload in the plasma samples using a validated bioanalytical method such as an enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12][13]
Data Analysis: Plot the mean plasma concentration versus time. Calculate key pharmacokinetic parameters (e.g., clearance, half-life, area under the curve (AUC)) using non-compartmental analysis software.
In Vitro Plasma Stability Assay
This assay assesses the stability of the linker and the rate of drug deconjugation in plasma from different species.[14]
Materials:
Drug conjugate
Plasma from various species (e.g., human, mouse, rat, cynomolgus monkey)
Incubator at 37°C
Quenching solution (e.g., acetonitrile with an internal standard)
LC-MS/MS system
Procedure:
Incubation: Incubate the drug conjugate at a predetermined concentration in plasma at 37°C.
Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), aliquot a portion of the incubation mixture.
Quenching: Stop the reaction by adding a quenching solution.
Sample Processing: Process the samples to precipitate proteins and extract the analytes.
Quantification: Analyze the samples by LC-MS/MS to determine the concentration of the intact drug conjugate and any released payload over time.
Data Analysis: Plot the percentage of intact conjugate remaining versus time and calculate the in vitro half-life.
Caption: Experimental workflow for pharmacokinetic evaluation.
Conclusion and Future Perspectives
The strategic incorporation of hydrophilic linkers, such as those containing 2-(2-Aminoethoxy)acetic acid, represents a significant advancement in the design of sophisticated drug conjugates. These linkers play a crucial role in mitigating the challenges associated with hydrophobic payloads, thereby improving the overall pharmacokinetic profile of the therapeutic agent. While direct, head-to-head comparative studies with quantitative PK data for AEEA-containing drugs are still emerging in the peer-reviewed literature, the available evidence and the fundamental principles of medicinal chemistry strongly support their utility in enhancing solubility, stability, and in vivo performance.
Future research will undoubtedly focus on the development of novel hydrophilic linkers with even more finely tuned properties. A deeper understanding of the interplay between linker structure, in vivo stability, and the biological fate of the drug conjugate will continue to drive the design of safer and more effective targeted therapies. The rigorous application of the experimental methodologies outlined in this guide will be essential in validating these next-generation linker technologies and accelerating their translation to the clinic.
References
BenchChem. (2025).
Google Patents. (2022).
bioRxiv. (2025). Biodistribution-Driven Discovery Identifies a Glycosidase-Cleavable Linker to Reprogram Radiotheranostics. bioRxiv.
ProteoGenix. (2022, January 10). ADC linkers: Definition and examples. ProteoGenix.
Creative Biolabs. Noncleavable Linkers.
BOC Sciences. (2025, October 24). ADC Linker Technologies: Impact on Stability & Efficacy. BOC Sciences.
MDPI. (2024, September 8). Radiolabeled Probes from Derivatives of Natural Compounds Used in Nuclear Medicine. MDPI.
BenchChem. (2025).
Creative Diagnostics. PK Assays for Antibody-Drug Conjugates (ADCs).
Creative Diagnostics. Pharmacokinetics Considerations for Antibody Drug Conjugates.
WuXi AppTec DMPK. (2023, August 10). Drug Conjugate Linkers and Their Effects on Drug Properties. WuXi AppTec.
Bioanalysis Zone. (2014). Characterization of Pharmacokinetic Properties for a Site-Specific Antibody Drug Conjugate (ADC)
ResearchGate. (A) Structure of a PNA monomer. (B) Structure of AEEA, the linker....
PMC. (2021, June 23). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. PMC.
MDPI. (2025, December 19).
BOC Sciences.
BenchChem. (2025). A Comparative Analysis of Linkers for Drug Delivery Systems. BenchChem.
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PMC. (2025, December 19).
ResearchGate. Pharmacokinetic Study of exo linker based ADCs in Rats. a) Analysis of....
PMC. Effect of Linker Entities on Pharmacokinetics of 111In-Labeled Prostate-Specific Membrane Antigen-Targeting Ligands with an Albumin Binder. PMC.
MDPI. Multidisciplinary Progress on Alisma orientale in Resources Chemistry, and Pharmacology. MDPI.
WuXi AppTec DMPK. (2025, September 30). In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues. WuXi AppTec.
Taylor & Francis Online. (2022, December 20). The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652. Taylor & Francis Online.
Google APIs. (2003, February 24). European Patent Office - EP 2266590 A2. Google APIs.
ResearchGate. Interaction of AEA metabolism with 2-AG metabolism and 2-AG's physiological effects....
Personal protective equipment for handling 2-(2-Aminoethoxy)acetic acid hydrochloride
As a Senior Application Scientist, I frequently consult with drug development professionals on optimizing safety and operational workflows for bifunctional PEG linkers and amino acid derivatives. Handling 2-(2-Aminoethox...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently consult with drug development professionals on optimizing safety and operational workflows for bifunctional PEG linkers and amino acid derivatives. Handling 2-(2-Aminoethoxy)acetic acid hydrochloride (CAS: 81142-16-7)[1] requires a nuanced understanding of its physicochemical behavior.
This guide transcends basic safety data sheets by explaining the causality behind each safety protocol, ensuring that your laboratory builds a self-validating, deeply trusted system for chemical handling.
Physicochemical Hazard Profile: The "Why" Behind the PPE
Before selecting Personal Protective Equipment (PPE), we must understand the mechanistic nature of the threat. 2-(2-Aminoethoxy)acetic acid hydrochloride is a versatile building block in PROTAC and ADC synthesis, but its formulation as a hydrochloride (HCl) salt dictates its hazard profile.
The HCl salt makes this fine crystalline powder highly hygroscopic . When exposed to ambient humidity or the natural moisture of human skin and eyes, the powder rapidly dissolves, creating a localized, highly concentrated acidic microenvironment. This rapid pH drop is the direct cause of its primary hazards.
Unique identifier; cross-reference for all inventory logs[1].
Physical State
Solid / Powder
High risk of aerosolization during spatial transfer or weighing.
H302
Harmful if swallowed
Mandates strict prevention of cross-contamination on gloves/surfaces.
H315
Causes skin irritation
Acidic salt reacts with dermal moisture, causing localized chemical burns.
H319
Causes serious eye irritation
Dust contact with ocular fluid causes rapid, painful pH drops.
H335
May cause respiratory irritation
Inhalation of micro-particulates directly inflames mucous membranes.
Mandatory PPE Matrix (The "What")
Under OSHA's PPE Laboratory Standard (29 CFR 1910.132)[2] and the Laboratory Safety Standard (29 CFR 1910.1450)[3], PPE must be selected based on a rigorous hazard assessment. For this specific compound, the following matrix is mandatory:
Ocular Defense: ANSI Z87.1 certified chemical splash goggles. Causality: Standard safety glasses with side shields are insufficient. The H335 and H319 hazards indicate that airborne acidic dust can bypass the gaps in standard glasses, dissolving in tear ducts and causing severe irritation.
Dermal & Barrier Protection: Nitrile gloves (minimum 4-5 mil thickness). Causality: Nitrile provides superior chemical resistance to weak acids and aqueous solutions compared to latex. Furthermore, a 100% cotton or flame-resistant lab coat with knit cuffs is required to prevent powder from migrating up the forearms.
Respiratory Controls: Primary protection should be engineering controls (handling strictly inside a certified chemical fume hood). If handled outside a ventilated enclosure (which is strongly discouraged), an N95 or P100 particulate respirator is required to mitigate the H335 inhalation risk.
Operational Protocols: Safe Handling & Weighing (The "How")
To ensure scientific integrity and safety, every protocol must be a self-validating system. The following step-by-step methodology prevents both personnel exposure and reagent degradation.
Step-by-Step Weighing Methodology:
Environmental Verification: Verify the chemical fume hood or powder weighing enclosure is operating with a face velocity of 80–100 feet per minute (fpm). Validation: Tape a small piece of tissue to the bottom of the sash; it should pull gently inward.
Static Mitigation: Wipe the exterior of the reagent bottle and the weighing boat with an anti-static cloth. Causality: Fine hydrochloride powders hold static charges. When using plastic spatulas, the powder can aggressively repel, causing uncontrolled aerosolization outside the weighing boat.
The Moisture Trap Technique: As recommended by the authoritative text Prudent Practices in the Laboratory, surround the analytical balance with wetted paper towels[4]. Causality: The moisture acts as a physical trap. Any stray, aerosolized acidic dust will immediately bind to the wet towel rather than circulating in the hood's airflow.
Transfer & Dissolution: Weigh the precise amount using a grounded metal spatula. Do not remove the dry powder from the hood. Instead, introduce your designated solvent (e.g., DMF, DMSO, or buffer) directly into the sealed vial while still inside the hood.
Workflow for the safe handling and weighing of hygroscopic hydrochloride powders.
Spill Response & Disposal Logistics
A spill of 2-(2-Aminoethoxy)acetic acid hydrochloride requires immediate, calculated action to prevent the spread of acidic dust.
Immediate Action Plan for Minor Spills (< 50g):
Do Not Sweep: Never use a dry brush or broom. Causality: Sweeping dry hydrochloride powder forces the fine particulates into the air, directly exposing the respiratory tract to H335 hazards.
Moisten & Cover: Gently place absorbent pads over the spill. Lightly mist the pads with water. Causality: The water dissolves the powder into the pad, eliminating the inhalation hazard and converting it into a manageable liquid acidic waste.
Neutralization: Wipe the affected surface with a weak basic solution, such as 1% Sodium Bicarbonate (
). Causality: The HCl salt requires gentle neutralization. Using strong bases (like NaOH) can generate dangerous exothermic heat; safely buffers the acid while releasing bubbles, providing a visual indicator of neutralization.
Disposal: Collect all pads and contaminated gloves into a sealed, labeled hazardous solid waste container.
Emergency spill response logic and neutralization pathway for acidic powders.
References
OSHA's PPE Laboratory Standards
Source: Clarion Safety Systems / OSHA 29 CFR 1910.132
URL:[Link]
29 CFR 1910.1450 — OSHA Laboratory Standard
Source: MasterControl / Occupational Safety and Health Administration
URL:[Link]
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards
Source: National Research Council / Florida State University EH&S
URL:[Link]